Product packaging for Thiophanate-methyl-d6(Cat. No.:)

Thiophanate-methyl-d6

Cat. No.: B12423194
M. Wt: 348.4 g/mol
InChI Key: QGHREAKMXXNCOA-WFGJKAKNSA-N
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Description

Thiophanate-methyl-d6 is a useful research compound. Its molecular formula is C12H14N4O4S2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N4O4S2 B12423194 Thiophanate-methyl-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N4O4S2

Molecular Weight

348.4 g/mol

IUPAC Name

trideuteriomethyl N-[[2-(trideuteriomethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate

InChI

InChI=1S/C12H14N4O4S2/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22)/i1D3,2D3

InChI Key

QGHREAKMXXNCOA-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC([2H])([2H])[2H]

Canonical SMILES

COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Thiophanate-Methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of thiophanate-methyl, with a specific focus on its deuterated analogue. This document details the chemical processes, experimental protocols, and underlying biochemical pathways relevant to its fungicidal activity. The information is intended to support research and development efforts in agrochemicals and related fields.

Introduction

Thiophanate-methyl is a broad-spectrum systemic fungicide belonging to the benzimidazole group.[1][2] It is widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1][3] Its mechanism of action involves the inhibition of fungal cell division by disrupting the formation of β-tubulin.[1] Upon application, thiophanate-methyl is absorbed by the plant and metabolized into carbendazim (methyl benzimidazole-2-ylcarbamate or MBC), which is the primary active compound responsible for its fungicidal properties.[3][4]

Deuterated analogues of active pharmaceutical ingredients and agrochemicals, such as thiophanate-methyl-d6, are valuable tools in research and development. They are primarily used as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of residue analysis in various matrices.[5][6] The synthesis of these deuterated compounds typically involves the incorporation of deuterium atoms at specific molecular positions, often by using deuterated starting materials.

Synthesis of Thiophanate-Methyl

The commercial production of thiophanate-methyl is a multi-step process. The primary route involves the reaction of o-phenylenediamine with a thioureido-containing precursor, which is typically generated in situ.

General Reaction Scheme

The synthesis can be broadly categorized into two main steps:

  • Formation of the Isothiocyanate Intermediate: Methyl chloroformate reacts with an alkali metal thiocyanate (e.g., sodium thiocyanate) to form methyl isothiocyanate.

  • Condensation with o-Phenylenediamine: The in-situ generated methyl isothiocyanate then undergoes a condensation reaction with o-phenylenediamine to yield thiophanate-methyl.

Experimental Protocols

Several patented methods describe the synthesis of thiophanate-methyl. The following protocols are a synthesis of these methods, providing a general framework for its laboratory-scale preparation.

Protocol 1: Two-Step Synthesis in Ethyl Acetate

This method is adapted from patented procedures that emphasize high purity and yield.[7][8]

  • Step 1: Formation of Methyl Isothiocyanate

    • To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add ethyl acetate as the solvent.

    • Add sodium thiocyanate to the solvent and control the reaction temperature to approximately 50-60°C.

    • Begin stirring and add methyl chloroformate dropwise at a controlled rate.

    • The reaction between methyl chloroformate and sodium thiocyanate produces methyl isothiocyanate.

    • After the addition is complete, the reaction mixture can be centrifuged, and the supernatant containing methyl isothiocyanate is carried forward to the next step.

  • Step 2: Synthesis of Thiophanate-Methyl

    • Transfer the solution of methyl isothiocyanate to a suitable reaction vessel.

    • Initiate stirring and add o-phenylenediamine. A molar ratio of approximately 2:1 (methyl isothiocyanate to o-phenylenediamine) is typically used.

    • Control the reaction temperature between 40-70°C.

    • After the reaction is complete, the product can be isolated by centrifugation or filtration.

    • The resulting solid is then dried to obtain thiophanate-methyl.

Protocol 2: One-Pot Synthesis in Water-Soluble Solvents

This approach utilizes a water-soluble solvent and can offer advantages in terms of simplified workup and reduced environmental impact.[9]

  • In a reaction flask equipped with mechanical stirring, a thermometer, a dropping funnel, and a reflux condenser, add a water-soluble solvent such as acetone, tetrahydrofuran (THF), or 1,4-dioxane.

  • Add sodium thiocyanate and a catalyst, such as N,N-dimethylaniline or triethylamine.

  • Heat the mixture to 35-57°C with stirring.

  • Add methyl chloroformate dropwise over a period of 30-60 minutes.

  • After the addition is complete, maintain the temperature for an additional 10 minutes.

  • Slowly add o-phenylenediamine to the reaction mixture. The reaction is exothermic, and the temperature should be controlled.

  • After the addition of o-phenylenediamine is complete, continue the reaction for 0.5-1 hour.

  • Cool the system to below 15°C to precipitate the product.

  • Filter the solid product, wash, and dry to obtain thiophanate-methyl.

Quantitative Data from Synthetic Procedures

The following table summarizes quantitative data reported in various patents for the synthesis of thiophanate-methyl.

ParameterValueReference
Purity >98%[7]
Reaction Conversion Rate >95%[7]
Yield (Protocol 2, Acetone) 97.5%[10]
Purity (Protocol 2, Acetone) 98.6%[10]
Yield (Protocol 2, 1,4-Dioxane) 96.4%[10]
Purity (Protocol 2, 1,4-Dioxane) 98.1%[10]
Yield (Protocol 2, THF) 97.32%[9]
Purity (Protocol 2, THF) 99.2%[9]

Synthesis of Deuterated Thiophanate-Methyl (this compound)

The synthesis of deuterated thiophanate-methyl (specifically, this compound where the two methyl groups are deuterated) is not explicitly detailed in the readily available literature. However, based on the established synthesis of the non-deuterated compound and the availability of deuterated starting materials, a feasible synthetic route can be proposed. The key is the substitution of methyl chloroformate with its deuterated analogue, methyl-d3-chloroformate.

Proposed Synthesis of this compound

The proposed synthesis follows the same reaction pathway as the non-deuterated compound, with the substitution of the key starting material.

  • Step 1: Formation of Deuterated Methyl Isothiocyanate

    • Deuterated methyl chloroformate (methyl-d3-chloroformate) is reacted with sodium thiocyanate in a suitable solvent (e.g., ethyl acetate or acetone) to produce methyl-d3-isothiocyanate.

  • Step 2: Condensation to form this compound

    • The in-situ generated methyl-d3-isothiocyanate is then reacted with o-phenylenediamine under similar conditions as the non-deuterated synthesis to yield this compound.

Proposed Experimental Protocol for this compound

This protocol is a direct adaptation of the one-pot synthesis method, incorporating the deuterated starting material.

  • In a reaction flask equipped with mechanical stirring, a thermometer, a dropping funnel, and a reflux condenser, add a suitable anhydrous solvent (e.g., acetone or THF).

  • Add sodium thiocyanate and a catalyst (e.g., N,N-dimethylaniline).

  • Heat the mixture to approximately 35-45°C with stirring.

  • Add methyl-d3-chloroformate dropwise over a period of 30 minutes.

  • After the addition is complete, maintain the temperature for 10 minutes.

  • Slowly add o-phenylenediamine to the reaction mixture, controlling any exotherm.

  • After the addition is complete, continue the reaction for approximately 1 hour.

  • Cool the reaction mixture to below 15°C to induce precipitation.

  • Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Visualizations

Signaling Pathway: Mechanism of Action of Thiophanate-Methyl

The fungicidal activity of thiophanate-methyl is primarily due to its metabolite, carbendazim (MBC). The following diagram illustrates the conversion and subsequent mechanism of action.

G cluster_plant Plant System cluster_fungus Fungal Cell Thiophanate-Methyl Thiophanate-Methyl Carbendazim (MBC) Carbendazim (MBC) Thiophanate-Methyl->Carbendazim (MBC) Metabolism Beta-tubulin Beta-tubulin Carbendazim (MBC)->Beta-tubulin Binds to Microtubule Assembly Microtubule Assembly Beta-tubulin->Microtubule Assembly Fungal Growth Inhibition Fungal Growth Inhibition Beta-tubulin->Fungal Growth Inhibition Disruption of Assembly Mitosis Mitosis Microtubule Assembly->Mitosis Cell Division Cell Division Mitosis->Cell Division

Caption: Mechanism of action of thiophanate-methyl.

Experimental Workflow: Synthesis of Thiophanate-Methyl

The following diagram outlines the general experimental workflow for the one-pot synthesis of thiophanate-methyl.

G Start Start Reaction_Setup Reaction Setup: - Add solvent, sodium thiocyanate, and catalyst to flask. Start->Reaction_Setup Heating Heat to 35-57°C with stirring. Reaction_Setup->Heating Add_Chloroformate Dropwise addition of methyl chloroformate. Heating->Add_Chloroformate Intermediate_Formation Formation of methyl isothiocyanate. Add_Chloroformate->Intermediate_Formation Add_o_Phenylenediamine Slow addition of o-phenylenediamine. Intermediate_Formation->Add_o_Phenylenediamine Reaction_Completion Maintain temperature for 0.5-1 hour. Add_o_Phenylenediamine->Reaction_Completion Precipitation Cool to <15°C to precipitate product. Reaction_Completion->Precipitation Isolation Filter the solid product. Precipitation->Isolation Purification Wash and dry the product. Isolation->Purification End End Purification->End

Caption: One-pot synthesis workflow for thiophanate-methyl.

Logical Relationship: Synthesis of Deuterated vs. Non-Deuterated Thiophanate-Methyl

This diagram illustrates the logical relationship between the synthesis of thiophanate-methyl and its deuterated analogue.

G cluster_non_deuterated Standard Synthesis cluster_deuterated Deuterated Synthesis (Proposed) Methyl_Chloroformate Methyl Chloroformate Thiophanate_Methyl Thiophanate-Methyl Methyl_Chloroformate->Thiophanate_Methyl Reacts with NaSCN and o-phenylenediamine Deuterated_Methyl_Chloroformate Methyl-d3-Chloroformate Deuterated_Thiophanate_Methyl This compound Deuterated_Methyl_Chloroformate->Deuterated_Thiophanate_Methyl Reacts with NaSCN and o-phenylenediamine Core_Methodology Core Synthetic Methodology Core_Methodology->Methyl_Chloroformate Core_Methodology->Deuterated_Methyl_Chloroformate

Caption: Relationship between standard and deuterated synthesis.

References

An In-depth Technical Guide on the Core Mechanism of Action of Thiophanate-Methyl as a Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophanate-methyl is a broad-spectrum systemic fungicide belonging to the benzimidazole chemical class.[1][2] Its fungicidal activity is not inherent but relies on its biotransformation within the plant and fungal cells into the active metabolite, carbendazim (methyl benzimidazole-2-ylcarbamate, MBC).[1][2][3][4] The core mechanism of action of carbendazim is the disruption of microtubule assembly through specific binding to β-tubulin subunits.[5][6] This interference with the cytoskeleton inhibits mitotic spindle formation, leading to an arrest of cell division and ultimately causing fungal cell death.[2][7][8] The deuterated form, thiophanate-methyl-d6, serves as a critical tool in metabolic studies, allowing researchers to trace its conversion and fate without altering the fundamental biochemical mechanism. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: From Prodrug to Active Metabolite

Thiophanate-methyl functions as a prodrug. Upon application, it is absorbed by the plant's roots and leaves and translocated systemically through the xylem.[2][3][9] The conversion to the active fungicide, carbendazim (MBC), is the pivotal step for its bioactivity.[4][10][11][12] This transformation involves the cyclization and cleavage of the side chains, a process that can be catalyzed by plant and fungal enzymes, as well as influenced by environmental factors like light and pH.[4][12]

Inhibition of Microtubule Assembly

The primary molecular target of carbendazim is β-tubulin, a key protein component of microtubules.[6]

  • Binding to β-Tubulin: Carbendazim binds with high affinity to a specific site on the fungal β-tubulin subunit.[5][6]

  • Disruption of Polymerization: This binding event disrupts the dynamic process of microtubule assembly (polymerization), preventing the formation of stable microtubule structures.[6][13]

  • Inhibition of Mitosis: Microtubules are essential for the formation of the mitotic spindle during cell division. By preventing their assembly, carbendazim effectively blocks nuclear division (mitosis).[2][3][7][8]

  • Cell Cycle Arrest and Apoptosis: The failure to complete mitosis triggers a cell cycle arrest at the G2/M phase, ultimately leading to programmed cell death (apoptosis) and the cessation of fungal growth.[14][15]

The use of this compound is instrumental in pharmacokinetic and metabolic studies. The deuterium labels provide a mass shift that allows for precise quantification and tracing of the parent compound and its conversion to carbendazim via mass spectrometry, without fundamentally altering the fungicidal mechanism.

Mechanism_of_Action cluster_environment Plant/Fungus Environment cluster_cell Fungal Cell TM Thiophanate-Methyl (Prodrug) MBC Carbendazim (MBC) (Active Metabolite) TM->MBC Biotransformation (Cyclization) Tubulin β-Tubulin Subunit MBC->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts Mitosis Cell Division (Mitosis) Spindle->Mitosis Arrests Death Fungal Cell Death Mitosis->Death Leads to

Caption: Metabolic conversion of Thiophanate-Methyl and its inhibitory pathway.

Quantitative Data on Fungicidal Activity and Resistance

The efficacy of thiophanate-methyl, via carbendazim, is quantified by metrics such as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50). Resistance to benzimidazole fungicides is a significant issue, primarily arising from specific point mutations in the β-tubulin gene, which reduce the binding affinity of carbendazim.

Table 1: Fungicidal Activity Against Sensitive and Resistant Fungal Strains

Fungal SpeciesStrain TypeMutation in β-tubulinMinimum Inhibitory Concentration (MIC) of Thiophanate-MethylReference
Fusarium fujikuroiSensitive (TMS)None1 to 10 µg/mL[16]
Fusarium fujikuroiResistant (TMR)E198K>100 µg/mL[16]
Fusarium fujikuroiResistant (TMR)F200Y>100 µg/mL[16]
Botrytis cinereaHighly Resistant (HR)E198A>10 µg/mL[17]

Table 2: Biochemical Binding and Inhibition Data for Carbendazim

TargetSpeciesParameterValueReference
TubulinMammalian (Brain)Binding Affinity (Kd)42.8 ± 4.0 µM[14][15]
Cell ProliferationHuman Breast Cancer (MCF7)IC5010 µM[15][18]
Mitotic ArrestHuman Breast Cancer (MCF7)Half-maximal concentration8 µM[15][18]

Note: Data on mammalian tubulin is included to provide context on the compound's broader biological activity, which is relevant in drug development and toxicology.

Resistance_Logic cluster_sensitive Sensitive Strain cluster_resistant Resistant Strain MBC Carbendazim (MBC) WT_Tubulin Wild-Type β-Tubulin MBC->WT_Tubulin Binds to Mut_Tubulin Mutated β-Tubulin MBC->Mut_Tubulin Fails to bind effectively WT_Binding High-Affinity Binding WT_Tubulin->WT_Binding Inhibition Inhibition of Microtubule Assembly WT_Binding->Inhibition Node_Mutation Point Mutation (e.g., E198A, F200Y) Node_Mutation->Mut_Tubulin Alters Mut_Binding Low/No Affinity Binding Mut_Tubulin->Mut_Binding No_Inhibition Continued Microtubule Assembly Mut_Binding->No_Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Isolate Fungal Isolate Culture Liquid/Solid Culture Isolate->Culture Inoculate Inoculate Media with Fungal Spores/Mycelia Culture->Inoculate Compound Prepare Fungicide Serial Dilutions Compound->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate Measure Measure Fungal Growth (e.g., Optical Density, Colony Diameter) Incubate->Measure After Incubation Period Calculate Calculate % Inhibition Measure->Calculate Determine Determine MIC / EC50 Calculate->Determine

References

An In-depth Technical Guide to CAS Number 1398065-77-4 (Thiophanate-methyl-d6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound with CAS number 1398065-77-4, identified as Thiophanate-methyl-d6. This compound is the deuterated analogue of Thiophanate-methyl, a broad-spectrum systemic fungicide. The replacement of six hydrogen atoms with deuterium in the methyl ester groups can influence its pharmacokinetic and metabolic profile, making it a valuable tool in research and development. This document summarizes its known properties, outlines its mechanism of action through a signaling pathway diagram, and provides a representative experimental workflow for its analysis.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are not extensively available in the public domain. However, the properties of its non-deuterated counterpart, Thiophanate-methyl (CAS 23564-05-8), are well-documented and provide a strong basis for understanding the characteristics of the deuterated compound. Deuteration is expected to have a minor impact on most physical properties, potentially causing slight increases in melting point, boiling point, and density.

Table 1: Physical and Chemical Properties of Thiophanate-methyl (CAS 23564-05-8)

PropertyValue
Molecular FormulaC₁₂H₁₄N₄O₄S₂
Molecular Weight342.4 g/mol
AppearanceColorless crystals or light brown powder
Melting Point172 °C (decomposes)
Vapor Pressure<1 x 10⁻⁷ mmHg
SolubilitySparingly soluble in most organic solvents. Soluble in acetone, methanol, chloroform, and acetonitrile.
pKa7.28

Table 2: Known Properties of this compound (CAS 1398065-77-4)

PropertyValue
Molecular FormulaC₁₂H₈D₆N₄O₄S₂[1][2]
Molecular Weight348.43 g/mol [1][2]
AppearanceWhite to yellow solid[2]
SMILESN(C(NC(OC([2H])([2H])[2H])=O)=S)C1=C(NC(NC(OC([2H])([2H])[2H])=O)=S)C=CC=C1[2]
SolubilityDMSO: 300 mg/mL (861.01 mM)[2]

Mechanism of Action: Signaling Pathway

Thiophanate-methyl itself is not the primary fungitoxic agent. In the target fungus, it undergoes a metabolic conversion to carbendazim (methyl benzimidazol-2-ylcarbamate), which is the active molecule. Carbendazim disrupts the process of mitosis in fungal cells by binding to β-tubulin, a key protein component of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle. The disruption of the mitotic spindle prevents proper chromosome segregation during cell division, ultimately leading to cell death.

Thiophanate-methyl Mechanism of Action Mechanism of Action of Thiophanate-methyl Thiophanate-methyl Thiophanate-methyl Metabolic_Conversion Metabolic Conversion (in fungus) Thiophanate-methyl->Metabolic_Conversion Carbendazim Carbendazim (Active Metabolite) Metabolic_Conversion->Carbendazim Beta_Tubulin β-Tubulin Carbendazim->Beta_Tubulin Binds to Microtubule_Assembly Microtubule Assembly Carbendazim->Microtubule_Assembly Inhibits Beta_Tubulin->Microtubule_Assembly Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle_Formation Fungal_Cell_Division Fungal Cell Division Mitotic_Spindle_Formation->Fungal_Cell_Division Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Division->Fungal_Cell_Death Leads to

Mechanism of Action Pathway

Experimental Protocols: Residue Analysis

The following is a generalized workflow for the analysis of Thiophanate-methyl and its primary metabolite, carbendazim, in a biological matrix, based on common analytical techniques found in the literature. This protocol can be adapted for this compound, which is often used as an internal standard in such analyses.

Objective: To quantify the concentration of Thiophanate-methyl and Carbendazim in a sample matrix.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

Experimental_Workflow_Residue_Analysis Experimental Workflow for Residue Analysis cluster_0 Sample Preparation cluster_1 Sample Cleanup cluster_2 Analysis Sample_Collection 1. Sample Collection (e.g., plant tissue, soil) Homogenization 2. Homogenization Sample_Collection->Homogenization Extraction 3. Extraction (e.g., with acidified methanol or acetonitrile) Homogenization->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection Liquid_Liquid_Partition 6. Liquid-Liquid Partition (e.g., with dichloromethane) Supernatant_Collection->Liquid_Liquid_Partition Solid_Phase_Extraction 7. Solid-Phase Extraction (SPE) (Optional, for complex matrices) Liquid_Liquid_Partition->Solid_Phase_Extraction Solvent_Evaporation 8. Solvent Evaporation Solid_Phase_Extraction->Solvent_Evaporation Reconstitution 9. Reconstitution (in mobile phase) Solvent_Evaporation->Reconstitution HPLC_Injection 10. HPLC Injection Reconstitution->HPLC_Injection Chromatographic_Separation 11. Chromatographic Separation (C18 column) HPLC_Injection->Chromatographic_Separation Detection 12. Detection (UV or MS/MS) Chromatographic_Separation->Detection Data_Analysis 13. Data Analysis and Quantification Detection->Data_Analysis

References

A Technical Guide to the Purity and Quality of Thiophanate-methyl-d6 Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and quality aspects of Thiophanate-methyl-d6 analytical standards. These standards are crucial for the accurate quantification of Thiophanate-methyl in various matrices, particularly in metabolic studies, environmental analysis, and food safety testing. This document outlines the key quality control parameters, analytical methodologies for their assessment, and the underlying principles of its fungicidal action.

Introduction to Thiophanate-methyl and its Deuterated Analog

Thiophanate-methyl is a broad-spectrum systemic fungicide belonging to the benzimidazole group.[1][2] Its mode of action involves the inhibition of fungal cell division by disrupting the formation of β-tubulin.[1] In plant tissues, Thiophanate-methyl is metabolized to carbendazim (methyl benzimidazole-2-ylcarbamate or MBC), which is the primary active compound responsible for its fungicidal activity.[2][3]

This compound is a stable isotope-labeled version of Thiophanate-methyl, where six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a deuterated internal standard allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise results.

Quality and Purity Specifications

The reliability of analytical data heavily depends on the quality and purity of the reference standards used. For this compound, several key parameters are assessed to ensure its suitability as an analytical standard. The following table summarizes typical quantitative data for high-quality this compound analytical standards, compiled from various suppliers.

ParameterSpecificationMethod of Analysis
Chemical Purity ≥ 97.0%HPLC, ¹H-NMR
Typically ≥ 98.0%
Isotopic Purity ≥ 99 atom % DGC-MS, ¹H-NMR
Isotopic Enrichment Report specific valueGC-MS
Residual Solvents As per ICH guidelinesGC-MS (Headspace)
Water Content Report specific valueKarl Fischer
Impurities
Unlabeled Thiophanate-methylReport specific valueLC-MS/MS
Carbendazim-dₓNot DetectedLC-MS/MS
Other related impuritiesReport specific valueHPLC, LC-MS/MS

Note: Specifications may vary slightly between different manufacturers.

Potential Impurities

Several impurities can be present in this compound analytical standards, arising from the synthetic process or degradation. It is crucial to identify and quantify these impurities to ensure the accuracy of analytical measurements.

Process-related impurities:

  • Unlabeled Thiophanate-methyl: The most common impurity is the non-deuterated parent compound. Its presence can affect the accuracy of the isotopic dilution analysis.

  • Partially deuterated Thiophanate-methyl: Molecules with fewer than six deuterium atoms may be present.

  • Starting materials and intermediates: Residuals from the synthesis process can be carried over into the final product.

Degradation products:

  • Carbendazim (MBC) and its deuterated analogs: Thiophanate-methyl can degrade to carbendazim, especially in solution. The presence of both deuterated and non-deuterated carbendazim should be monitored.

  • Other degradation products: Depending on storage conditions, other degradation products may form over time.

Experimental Protocols for Quality Assessment

A combination of analytical techniques is employed to provide a comprehensive characterization of this compound analytical standards.

Identity Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure and assessing the purity of this compound.

¹H-NMR (Proton NMR):

  • Objective: To confirm the structure and assess the degree of deuteration.

  • Sample Preparation: Dissolve an accurately weighed amount of the standard in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Typical Parameters:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16 or more for good signal-to-noise ratio.

    • Relaxation Delay: 5 seconds.

  • Data Analysis: The absence or significant reduction of signals corresponding to the methyl protons confirms a high degree of deuteration. The presence of other unexpected signals may indicate impurities.

¹³C-NMR (Carbon-13 NMR):

  • Objective: To further confirm the carbon skeleton of the molecule.

  • Sample Preparation: Same as for ¹H-NMR.

  • Instrument: 100 MHz or higher NMR spectrometer.

  • Typical Parameters:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (may require several hours).

  • Data Analysis: The resulting spectrum should be consistent with the expected carbon signals for the Thiophanate-methyl structure.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the chemical purity of this compound.

  • Objective: To quantify the main component and detect non-volatile impurities.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape). For example, a starting condition of 60% acetonitrile and 40% water, with a linear gradient to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the standard in acetonitrile or methanol at a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Isotopic Purity and Impurity Profiling by Mass Spectrometry (MS)

GC-MS or LC-MS/MS are essential for determining the isotopic purity and identifying volatile or semi-volatile impurities.

GC-MS for Isotopic Purity:

  • Objective: To determine the isotopic enrichment of deuterium.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Derivatization may be necessary to improve volatility. However, direct injection may be possible depending on the instrument's capabilities.

  • GC Conditions:

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

  • Data Analysis: The mass spectrum will show the molecular ion cluster. The relative abundances of the ions corresponding to different numbers of deuterium atoms are used to calculate the isotopic enrichment.

LC-MS/MS for Impurity Profiling:

  • Objective: To identify and quantify impurities, including the non-deuterated analog and degradation products like carbendazim.

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

  • LC Conditions: Similar to the HPLC method described above, but often with UPLC for better resolution and shorter run times.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of expected impurities.

  • Data Analysis: Specific MRM transitions for Thiophanate-methyl, this compound, carbendazim, and carbendazim-dₓ are monitored to provide high selectivity and sensitivity for their detection and quantification.

Visualizing Methodologies and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation sample This compound Standard NMR NMR Spectroscopy (Identity & Purity) sample->NMR HPLC HPLC-UV/DAD (Chemical Purity) sample->HPLC MS GC-MS & LC-MS/MS (Isotopic Purity & Impurities) sample->MS CoA Certificate of Analysis NMR->CoA HPLC->CoA MS->CoA

Analytical workflow for quality assessment.

signaling_pathway TM Thiophanate-methyl Plant Plant Metabolism TM->Plant MBC Carbendazim (MBC) (Active Metabolite) Plant->MBC Inhibition Inhibition MBC->Inhibition Tubulin β-tubulin Subunits Assembly Microtubule Assembly Tubulin->Assembly CellDivision Fungal Cell Division Assembly->CellDivision Inhibition->Assembly FungalGrowth Inhibition of Fungal Growth CellDivision->FungalGrowth leads to

Mechanism of action of Thiophanate-methyl.

Conclusion

The quality and purity of this compound analytical standards are paramount for obtaining reliable and accurate results in research and routine testing. A comprehensive quality control process, employing a suite of analytical techniques including NMR, HPLC, and mass spectrometry, is essential to characterize the identity, purity, and isotopic enrichment of these standards. This guide provides the foundational knowledge and detailed methodologies for researchers, scientists, and drug development professionals to confidently assess and utilize this compound analytical standards in their work.

References

Solubility of Thiophanate-methyl-d6 in common laboratory solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of Thiophanate-methyl-d6

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in experimental design. This guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents. While specific solubility data for the deuterated form is not extensively published, the physical properties of isotopically labeled compounds are generally considered to be very similar to their non-labeled counterparts. Therefore, the data presented for Thiophanate-methyl serves as a reliable proxy for this compound.

Quantitative Solubility Data

The solubility of Thiophanate-methyl has been determined in a variety of common laboratory solvents. The data, collated from multiple sources, is summarized below for ease of comparison.

SolventSolubility (g / 100 mL)Temperature (°C)Alternative Units
Acetone2.9255.81% (w/w) at 21°C; 58.1 g/kg at 23°C[1][2]
Methanol0.78252.92% (w/w) at 21°C; 29.2 g/kg at 23°C[1][2]
Ethyl Acetate0.84251.19% (w/w) at 21°C; 11.9 g/kg at 23°C[1][2]
Dichloromethane0.07325-
n-Octanol0.01825-
Xylene0.01125-
n-Hexane0.00004725Slightly soluble[1][2]
Chloroform--2.62% (w/w) at 21°C[2]
Acetonitrile--2.44% (w/w) at 21°C; 24.4 g/kg at 23°C[1][2]
Cyclohexanone--4.30% (w/w) at 21°C; 43 g/kg at 23°C[1][2]
Water<0.120Sparingly soluble[3][4]

Experimental Protocols

Representative Protocol: Shake-Flask Method

This method is designed to determine the saturation mass concentration of a substance in a solvent.

1. Principle: An excess amount of the solid test substance (this compound) is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved substance is determined using a suitable analytical method.

2. Materials and Equipment:

  • This compound (analytical standard)

  • Selected solvents (e.g., acetone, methanol, water) of high purity

  • Glass flasks with airtight stoppers

  • Constant temperature water bath or shaker incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

  • Volumetric glassware

3. Procedure:

  • Preparation: An excess amount of this compound is weighed and added to a flask containing a known volume of the solvent. The excess is crucial to ensure that a saturated solution is formed.

  • Equilibration: The flasks are sealed and placed in a constant temperature shaker bath (e.g., 25°C ± 0.5°C). They are agitated for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. Preliminary tests can be run to determine the minimum time required to reach equilibrium.[6][8]

  • Phase Separation: After equilibration, the flasks are allowed to stand at the same constant temperature to allow the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, the supernatant is centrifuged.

  • Sampling: A sample of the clear supernatant is carefully withdrawn using a syringe. To remove any remaining suspended particles, the sample is filtered through a membrane filter. Care must be taken to avoid temperature changes during this process.

  • Analysis: The concentration of this compound in the filtered, saturated solution is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is prepared using standards of known concentrations to quantify the amount of dissolved substance.

  • Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizations

Metabolic Activation and Mechanism of Action

Thiophanate-methyl itself is not the primary fungitoxic agent. Within the plant or fungal cell, it is metabolized to carbendazim (also known as MBC).[1][2][9] Carbendazim is the active compound that exerts the fungicidal effect by interfering with microtubule assembly, a critical process for fungal cell division (mitosis).[2][3][4][10]

Thiophanate_Methyl_MOA Metabolic Pathway and Mechanism of Action of Thiophanate-methyl cluster_metabolism Metabolism cluster_action Fungicidal Action Thiophanate-methyl Thiophanate-methyl Carbendazim (MBC) Carbendazim (MBC) Thiophanate-methyl->Carbendazim (MBC) Metabolic Conversion Beta-tubulin Beta-tubulin Carbendazim (MBC)->Beta-tubulin Binds to Microtubule_Assembly Microtubule Assembly Beta-tubulin->Microtubule_Assembly Inhibits Mitosis_Disruption Disruption of Mitosis Microtubule_Assembly->Mitosis_Disruption Fungal_Cell_Death Fungal Cell Death Mitosis_Disruption->Fungal_Cell_Death

Caption: Metabolic conversion of Thiophanate-methyl to Carbendazim and its inhibitory effect on fungal mitosis.

Experimental Workflow for Solubility Determination

The logical flow of the shake-flask method can be visualized to provide a clear, step-by-step understanding of the experimental process.

Solubility_Workflow Experimental Workflow for Shake-Flask Solubility Determination start Start prep Add excess this compound to solvent in a sealed flask start->prep equilibrate Agitate at constant temperature (e.g., 24-48 hours) prep->equilibrate separate Separate solid and liquid phases (Sedimentation & Centrifugation) equilibrate->separate filter Filter supernatant to remove fine particles separate->filter analyze Quantify concentration in filtrate (e.g., using HPLC or LC-MS) filter->analyze end End analyze->end

Caption: A generalized workflow diagram for determining compound solubility via the shake-flask method.

References

The Role of Deuterium Labeling in the Analysis and Metabolism of Thiophanate-Methyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purpose and application of deuterium labeling in the study of thiophanate-methyl, a broad-spectrum benzimidazole fungicide. The use of stable isotope-labeled internal standards, such as deuterium-labeled thiophanate-methyl, is critical for accurate quantification in complex matrices and for elucidating its metabolic fate. This document details the underlying principles, experimental methodologies, and data interpretation, offering a valuable resource for researchers in analytical chemistry, drug metabolism, and environmental science.

Core Principles: Why Use Deuterium-Labeled Thiophanate-Methyl?

Deuterium (²H or D), a stable isotope of hydrogen, serves as an invaluable tool in analytical and metabolic studies. When hydrogen atoms in a molecule like thiophanate-methyl are replaced with deuterium, the resulting isotopologue is chemically similar to the parent compound but possesses a greater mass. This mass difference is the cornerstone of its utility.

The primary purposes of deuterium labeling in the context of thiophanate-methyl are:

  • Internal Standard for Quantitative Analysis: Deuterium-labeled thiophanate-methyl (e.g., thiophanate-methyl-d6) is widely used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] As an internal standard, it is added to a sample at a known concentration before sample preparation. Because the deuterated standard has nearly identical physicochemical properties to the non-labeled analyte, it experiences similar losses during extraction, purification, and ionization.[1][2][3] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, compensating for matrix effects and variations in instrument response.[1][2][3]

  • Metabolic and Pharmacokinetic Studies: Isotope tracers are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics like thiophanate-methyl. While radiolabeling (e.g., with ¹⁴C or ³⁵S) has historically been used for this purpose, stable isotopes like deuterium offer the advantage of being non-radioactive.[4] By administering deuterium-labeled thiophanate-methyl to a biological system, its metabolic fate can be traced by detecting the mass-shifted metabolites using mass spectrometry. This allows for the unambiguous identification and quantification of metabolites.

  • Elucidation of Reaction Mechanisms: The kinetic isotope effect (KIE), a change in the rate of a chemical reaction upon substitution of an atom with one of its isotopes, can be a powerful tool for studying reaction mechanisms. While not a primary application for thiophanate-methyl in the available literature, deuterium labeling could theoretically be used to investigate the enzymatic mechanisms involved in its metabolism.

Metabolic Pathway of Thiophanate-Methyl

Thiophanate-methyl is a pro-fungicide, meaning it is converted into its active metabolite, carbendazim (methyl benzimidazol-2-ylcarbamate or MBC), within the target organism.[5] This conversion, along with other metabolic transformations, has been studied using isotope labeling techniques.[4] The major metabolic pathways include hydrolysis, hydroxylation, and conjugation.

Thiophanate-Methyl Metabolic Pathway TM Thiophanate-Methyl (Deuterium Labeled) MBC Carbendazim (MBC) (Active Metabolite) TM->MBC Hydrolysis/Cyclization 4-OH-TM 4-Hydroxy-Thiophanate-Methyl TM->4-OH-TM Hydroxylation 5-OH-MBC 5-Hydroxy-Carbendazim MBC->5-OH-MBC Hydroxylation 2-AB 2-Aminobenzimidazole (2-AB) MBC->2-AB Hydrolysis Conjugates Sulfate/Glucuronide Conjugates 5-OH-MBC->Conjugates

Caption: Metabolic pathway of thiophanate-methyl.

Quantitative Analysis using Deuterium-Labeled Internal Standard

The use of a deuterium-labeled internal standard is exemplified in the simultaneous determination of thiophanate-methyl and its primary metabolite, carbendazim, in complex matrices like tea.[1][2][3] A key advantage of this approach is the correction for the degradation of thiophanate-methyl to carbendazim during sample preparation and analysis.[1][2][3]

Data from a Representative Study

The following tables summarize quantitative data from a study by Chen et al. (2013), which employed deuterium-labeled internal standards for the analysis of thiophanate-methyl and carbendazim in tea samples.[1]

Table 1: UPLC-MS/MS Parameters for Thiophanate-Methyl and its Deuterated Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
Thiophanate-Methyl343.0151.04628
This compound349.0151.04628

Table 2: Recovery and Precision Data for Thiophanate-Methyl in Green Tea

Spiked Concentration (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)
0.01101.211.5
0.0597.28.9
0.25110.67.6

Data extracted from Chen et al. (2013).[1]

Experimental Protocols

Synthesis of Deuterium-Labeled Thiophanate-Methyl (this compound)

Proposed Synthetic Scheme:

  • Reaction of o-phenylenediamine with two equivalents of an isothiocyanate precursor: The synthesis of thiophanate-methyl involves the reaction of o-phenylenediamine with a reagent that provides the -(C=S)NH(CO)OCH₃ side chains.

  • Introduction of the deuterated methyl group: To synthesize this compound, a deuterated methylating agent is required. A plausible route involves the reaction of o-phenylenediamine with a deuterated isothiocyanate, which can be prepared from a deuterated precursor like methyl-d3-amine or by using deuterated methyl chloroformate in the reaction sequence.

A common industrial synthesis involves the reaction of o-phenylenediamine with methyl chloroformate and sodium thiocyanate.[6] To produce the deuterated analog, one would substitute methyl chloroformate with methyl-d3-chloroformate.

Protocol for Quantitative Analysis of Thiophanate-Methyl in Tea using UPLC-MS/MS with a Deuterium-Labeled Internal Standard

The following protocol is based on the method described by Chen et al. (2013).[1]

1. Reagents and Standards:

  • Thiophanate-methyl (analytical standard)

  • Carbendazim (analytical standard)

  • This compound (internal standard)

  • Carbendazim-d4 (internal standard)

  • Acetonitrile (HPLC grade)

  • Formic acid

2. Sample Preparation (Dispersive Solid-Phase Extraction - d-SPE):

  • Weigh 2.0 g of a homogenized tea sample into a 50 mL centrifuge tube.

  • Add a known amount of the internal standard solution (this compound and carbendazim-d4).

  • Add 10 mL of acetonitrile.

  • Homogenize for 1 minute.

  • Add appropriate d-SPE salts for purification (e.g., magnesium sulfate, primary secondary amine).

  • Vortex for 1 minute and centrifuge.

  • Collect the supernatant and filter through a 0.22 µm filter into an autosampler vial.

3. UPLC-MS/MS Analysis:

  • Chromatographic System: Ultra-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with formic acid and acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple reaction monitoring (MRM) using the transitions specified in Table 1.

4. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • The concentration of thiophanate-methyl in the sample is determined from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of thiophanate-methyl using a deuterium-labeled internal standard.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Tea Sample IS_Spike Spike with This compound (IS) Sample->IS_Spike Extraction Acetonitrile Extraction IS_Spike->Extraction dSPE Dispersive SPE Cleanup Extraction->dSPE Centrifugation Centrifugation dSPE->Centrifugation Filtration Filtration Centrifugation->Filtration UPLC UPLC Separation Filtration->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for thiophanate-methyl analysis.

Conclusion

Deuterium labeling is an indispensable technique in the modern analytical and metabolic study of thiophanate-methyl. Its application as an internal standard in LC-MS/MS methods provides a robust and accurate means of quantification, effectively overcoming challenges posed by complex matrices and analyte degradation.[1][2][3] Furthermore, the use of deuterium-labeled compounds as tracers in metabolic studies offers a safe and precise way to elucidate the biotransformation pathways of this important fungicide. The methodologies and data presented in this guide underscore the critical role of stable isotope labeling in ensuring data quality and advancing our understanding of the environmental and biological fate of thiophanate-methyl.

References

A Technical Guide to Thiophanate-methyl-d6: Properties and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Thiophanate-methyl-d6, a deuterated analog of the broad-spectrum benzimidazole fungicide Thiophanate-methyl. This isotopically labeled compound is a critical tool for researchers, scientists, and professionals in drug development and analytical chemistry, primarily serving as an internal standard for the accurate quantification of Thiophanate-methyl in various matrices.

Core Physicochemical Properties

This compound is synthetically derived from Thiophanate-methyl by replacing six hydrogen atoms with deuterium atoms on the two methyl groups. This substitution results in a molecule with a higher mass, which is readily distinguishable from the parent compound by mass spectrometry, while maintaining nearly identical chemical and physical properties.

Data Summary

The key quantitative data for this compound are summarized in the table below, providing a clear reference for its molecular characteristics.

PropertyValueReferences
Molecular Formula C₁₂H₈D₆N₄O₄S₂[1][2][3][4]
Exact Mass 348.0833 u[1][3]
Molecular Weight 348.43 g/mol [1][3][4][5]
Unlabeled CAS Number 23564-05-8[1][3][4]
Labeled CAS Number 1398065-77-4[1][2][3][4]

Experimental Protocol: Quantification of Thiophanate-methyl in Environmental Samples using LC-MS/MS

This section details a representative experimental protocol for the determination of Thiophanate-methyl in a sample matrix (e.g., soil, water, agricultural products) utilizing this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Objective

To accurately quantify the concentration of Thiophanate-methyl in a given sample matrix.

2. Materials and Reagents

  • Standards: Thiophanate-methyl analytical standard, this compound (internal standard).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid.

  • Sample Preparation: QuEChERS extraction salts, SPE cartridges (if required for cleanup), centrifuge, vortex mixer, evaporating unit (e.g., nitrogen evaporator).

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

3. Standard Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Thiophanate-methyl and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Thiophanate-methyl stock solution with an appropriate solvent mixture (e.g., 50:50 ACN:Water) to prepare a series of calibration standards at different concentrations.

  • Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) for spiking into all samples, calibration standards, and quality controls.

4. Sample Preparation (QuEChERS Method Example)

  • Homogenization: Homogenize 10 g of the sample (e.g., fruit puree).

  • Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and the internal standard spiking solution.

  • Salting-out: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride), vortex vigorously for 1 minute, and centrifuge.

  • Cleanup (d-SPE): Transfer an aliquot of the supernatant to a dispersive SPE (d-SPE) tube containing appropriate sorbents to remove interfering matrix components. Vortex and centrifuge.

  • Final Extract: Take the final supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Thiophanate-methyl: Q1 (Precursor Ion) -> Q3 (Product Ion)

      • This compound: Q1 (Precursor Ion + 6 Da) -> Q3 (Product Ion)

    • Optimize collision energies and other source parameters for maximum signal intensity.

6. Data Analysis

  • Integrate the peak areas for both Thiophanate-methyl and this compound in each sample and standard.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

  • Determine the concentration of Thiophanate-methyl in the samples by interpolating their response ratios from the calibration curve.

Visualizations

The following diagrams illustrate the logical workflow for the analytical quantification of Thiophanate-methyl using its deuterated internal standard.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification sample Environmental Sample (e.g., Soil, Water) spike Spike Sample & Standards with Internal Standard sample->spike istd This compound (Internal Standard) istd->spike cal_std Thiophanate-methyl (Calibration Standards) cal_std->spike extract Sample Extraction & Cleanup (e.g., QuEChERS) spike->extract lcms LC-MS/MS Analysis (MRM Mode) extract->lcms data_acq Data Acquisition (Peak Area Integration) lcms->data_acq ratio Calculate Response Ratio (Analyte Area / ISTD Area) data_acq->ratio curve Generate Calibration Curve ratio->curve quant Quantify Analyte in Sample curve->quant

Caption: Workflow for Quantification using an Internal Standard.

This guide provides the essential technical details and a practical framework for the use of this compound in a research and analytical setting. The stability and chemical similarity to the parent compound make it an indispensable tool for achieving high accuracy and precision in quantitative studies.

References

The Definitive Guide to Thiophanate-methyl-d6 as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thiophanate-methyl-d6, a crucial certified reference material (CRM) for analytical and research applications. Below, you will find comprehensive data on its properties, detailed experimental protocols for its use, and visualizations to clarify its chemical structure and analytical workflows.

Core Characteristics and Specifications

This compound is the deuterated analogue of Thiophanate-methyl, a widely used systemic fungicide. Its primary application in a laboratory setting is as an internal standard for the quantitative analysis of Thiophanate-methyl and its metabolite, carbendazim, in various matrices. The incorporation of six deuterium atoms provides a distinct mass shift, making it ideal for mass spectrometry-based methods.

Physicochemical and Product Data

The following table summarizes the key physicochemical properties and typical product specifications for this compound CRM.

PropertyValueCitations
Chemical Name N,N'-[1,2-Phenylenebis(iminocarbonothioyl)]biscarbamic-d6 Acid C,C'-Dimethyl Ester[1][2]
IUPAC Name trideuteriomethyl N-[[2-(trideuteriomethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate[1]
CAS Number 1398065-77-4[1][2][3]
Unlabelled CAS Number 23564-05-8[1][2][3]
Molecular Formula C₁₂H₈D₆N₄O₄S₂[1][2]
Molecular Weight 348.43 g/mol [1][2][3]
Accurate Mass 348.0833[2][3]
Appearance White to yellow solid[4]
Isotopic Purity ≥ 99 atom % D[1]
Chemical Purity ≥ 98%[1]
Storage Temperature Room temperature for neat material; 2-8°C or frozen (-20°C to -80°C) for solutions.[4] Should be stored sealed and away from moisture and light.[4]
Solubility Soluble in DMSO, acetonitrile, and methanol.[4][5][4][5]
Product Formats

Certified reference materials of this compound are typically available in the following formats:

FormatDescriptionTypical Concentrations/SizesCitations
Neat Solid A crystalline or powdered form of the pure compound.5 mg, 10 mg[2][3]
Solution Pre-dissolved in a high-purity solvent, ready for use in analytical workflows.100 µg/mL in Acetonitrile[1]

Experimental Protocols and Methodologies

The primary utility of this compound is as an internal standard in isotope dilution mass spectrometry. Below are representative protocols for its application.

Quantification of Thiophanate-methyl in Tea Samples via UPLC-MS/MS

This method describes the use of this compound to accurately quantify residues of its non-deuterated analogue and its primary metabolite, carbendazim, in a complex matrix like tea.[6][7]

Sample Preparation and Extraction:

  • Weigh 2 g of a homogenized tea sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Spike the sample with a known concentration of this compound solution.

  • Vortex for 1 minute to ensure thorough mixing.

  • Add purification salts (e.g., MgSO₄ and NaCl) and shake vigorously.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant (acetonitrile layer).

  • Perform dispersive solid-phase extraction (d-SPE) cleanup by adding the supernatant to a tube containing PSA (primary secondary amine) and MgSO₄ to remove matrix interferences.[8]

  • Vortex and centrifuge again.

  • Filter the final extract through a 0.22 µm filter into an autosampler vial for analysis.

UPLC-MS/MS Instrumental Analysis:

  • LC System: Agilent 1200 SL HPLC or equivalent.[9]

  • Column: Agilent Zorbax C18 column (e.g., 75 mm length, 4.6 mm i.d., 3.5 µm particle size).[9]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Injection Volume: 5-10 µL.

  • Column Temperature: 35°C.[9]

  • Mass Spectrometer: Triple quadrupole mass spectrometer operated in positive ion mode with multiple reaction monitoring (MRM).[10]

  • MRM Transitions (Example):

    • Thiophanate-methyl: 343 > 151 (quantifier), 343 > 192 (qualifier).[8][10]

    • Carbendazim: 192 > 160 (quantifier), 192 > 132 (qualifier).[10]

    • This compound: A specific transition is monitored to track its recovery (e.g., 349 > 151).

Data Analysis:

The concentration of Thiophanate-methyl is calculated by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[11] This isotope dilution technique effectively corrects for matrix effects and variations in sample preparation and instrument response.[6]

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound, a typical analytical workflow, and its metabolic relationship.

analytical_workflow node_start node_start node_process node_process node_end node_end start Sample Collection (e.g., Tea Leaves) homogenize Homogenization start->homogenize spike Spiking with This compound homogenize->spike extract Solvent Extraction (Acetonitrile) spike->extract cleanup d-SPE Cleanup extract->cleanup analyze UPLC-MS/MS Analysis cleanup->analyze quantify Quantification using Isotope Dilution analyze->quantify report Final Report quantify->report metabolic_pathway node_parent node_parent node_metabolite node_metabolite tm Thiophanate-methyl mbc Carbendazim (MBC) (Primary Metabolite) tm->mbc Metabolism / Degradation

References

Methodological & Application

Application Note: Quantification of Thiophanate-Methyl Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and highly accurate method for the quantification of the fungicide thiophanate-methyl in complex matrices using Isotope Dilution Mass Spectrometry (IDMS). Thiophanate-methyl is a widely used systemic fungicide that metabolizes into carbendazim, another chemical of interest.[1] Accurate quantification is crucial for food safety, environmental monitoring, and regulatory compliance. IDMS is recognized as a primary measurement method due to its ability to correct for sample loss during preparation and mitigate matrix effects by using a stable, isotopically labeled internal standard.[2][3] This protocol employs a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis.[4]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is an analytical technique of the highest metrological standing used for precise quantification.[5][6] The core principle involves adding a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample at the very beginning of the sample preparation process.[7] In this case, deuterium-labeled thiophanate-methyl (TM-d6) is used as the internal standard.[8]

Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction, cleanup, and analysis. The mass spectrometer distinguishes between the native analyte and the labeled standard based on their mass difference. Quantification is based on the measured ratio of the native analyte's signal intensity to the labeled standard's signal intensity, not on the absolute intensity of the analyte.[2] This ratio remains constant regardless of sample loss, leading to highly accurate and precise results.

IDMS_Principle Principle of Isotope Dilution Mass Spectrometry (IDMS) cluster_0 Initial State cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Result A Sample (Unknown amount of Native Analyte) C Homogenization & Extraction (Analyte & Standard experience identical loss) A->C Mix B Spike (Known amount of Labeled Standard) B->C D LC-MS/MS Measures Ratio of Native : Labeled C->D Inject E Accurate Quantification (Independent of recovery rate) D->E Calculate

Caption: The IDMS principle relies on the constant ratio of native analyte to a labeled standard.

Experimental Protocols

Materials and Reagents
  • Standards: Thiophanate-methyl (TM, ≥99% purity), Deuterium-labeled thiophanate-methyl (TM-d6, ≥99% purity).[9]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (Milli-Q or equivalent).[9]

  • Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).[9]

  • d-SPE Sorbents: Primary secondary amine (PSA), C18.[9]

  • Tubes: 50 mL and 15 mL polypropylene centrifuge tubes.

Preparation of Standard Solutions
  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve TM and TM-d6 standards in methanol to prepare individual stock solutions. Store at -20°C in amber vials. These solutions are typically stable for up to 6 months.[8]

  • Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the TM-d6 stock solution with acetonitrile.

  • Calibration Standards (e.g., 2, 5, 10, 50, 100, 500 ng/mL): Prepare a series of calibration standards by serially diluting the TM stock solution in acetonitrile. Fortify each calibration standard with the IS spiking solution to a constant final concentration (e.g., 50 ng/mL TM-d6).[9]

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique ideal for pesticide residue analysis.[4][10][11]

  • Homogenization & Weighing: Homogenize the sample (e.g., fruit, vegetable, or soil) to ensure uniformity. Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Fortification: Add a precise volume of the TM-d6 internal standard spiking solution to the sample. This step is critical and must be done at the very beginning.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately shake for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at ≥4000 rpm for 5 minutes.[9]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract). The choice of sorbents depends on the matrix; PSA removes sugars and organic acids, while C18 removes nonpolar interferences like lipids.[12]

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant into a clean vial.

    • Acidify the extract with a small amount of formic acid (e.g., to a final concentration of 0.1%) to stabilize thiophanate-methyl.

    • The sample is now ready for UPLC-MS/MS analysis.

QuEChERS_Workflow Thiophanate-Methyl Quantification Workflow Sample 1. Weigh 10g Homogenized Sample Spike 2. Add Known Amount of TM-d6 Internal Standard Sample->Spike Extract 3. Add 10mL Acetonitrile & QuEChERS Salts (Shake & Centrifuge) Spike->Extract Cleanup 4. Transfer Supernatant to d-SPE Tube (PSA/C18) (Vortex & Centrifuge) Extract->Cleanup Final 5. Collect Cleaned Extract & Acidify Cleanup->Final Analysis 6. UPLC-MS/MS Analysis Final->Analysis

Caption: IDMS workflow combining QuEChERS sample preparation with UPLC-MS/MS.

UPLC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument used.

ParameterRecommended Condition
UPLC System Acquity UPLC or equivalent
Column UPLC HSS T3 (e.g., 100 mm x 2.1 mm, 1.8 µm)[9]
Mobile Phase A Water with 0.1% Formic Acid[9]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid[9]
Flow Rate 0.25 mL/min[9]
Column Temperature 40°C[9]
Injection Volume 3 µL[9]
MS System Triple Quadrupole Mass Spectrometer (e.g., ABI 3200 QTRAP)[9]
Ionization Mode Electrospray Ionization, Positive (ESI+)[9]
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Thiophanate-methyl343.0151.0192.0
Thiophanate-methyl-d6349.0 (approx.)151.0 or other specific fragment-

Note: The exact m/z for TM-d6 and its fragments should be confirmed by direct infusion of the standard. The quantifier ion is used for concentration calculations, while the qualifier ion confirms the compound's identity.

Data Presentation and Method Performance

The performance of the method should be validated by assessing linearity, limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).[13][14][15]

Table 1: Summary of Quantitative Performance Data

ParameterThiophanate-Methyl in Tea Matrix[9]Thiophanate-Methyl in Pear Matrix
Linearity Range (ng/mL) 2 - 500N/A
Correlation Coeff. (R²) 0.998≥ 0.9990[16]
Limit of Quantification (LOQ) 0.010 mg/kg[9]≤ 0.02 mg/kg[16]
Spike Level (mg/kg) 0.01, 0.05, 0.25[9]10 x LOQ, 50 x LOQ[16]
Mean Recovery (%) 97.2 - 110.6%[9]75.00 - 84.92%[16]
Precision (RSD%) < 25.0%[9]≤ 5.78%[16]

N/A: Data not available in the cited sources.

The use of an isotope-labeled internal standard effectively compensates for matrix effects and variations in extraction efficiency, resulting in high accuracy and precision across different sample types.[17] Recoveries are consistently within the acceptable range of 70-120% with excellent repeatability.[18][19]

Conclusion

Isotope Dilution Mass Spectrometry is a powerful and reliable technique for the quantification of thiophanate-methyl. When combined with an efficient sample preparation method like QuEChERS, it provides a highly accurate, precise, and robust workflow suitable for demanding applications in food safety, environmental analysis, and research. The use of a stable isotope-labeled internal standard (TM-d6) is key to overcoming challenges associated with complex matrices and ensuring data of the highest quality.

References

Protocol for the Quantitative Analysis of Thiophanate-methyl in Water Samples by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for the determination of Thiophanate-methyl in water samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and a deuterated internal standard, Thiophanate-methyl-d6, for accurate quantification. The described method is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Thiophanate-methyl is a broad-spectrum benzimidazole fungicide used to control a variety of fungal diseases on crops.[1] Its presence in water sources is a potential environmental and health concern, necessitating sensitive and accurate analytical methods for its monitoring. This protocol describes a robust and reliable method for the quantification of Thiophanate-methyl in water, employing a direct aqueous injection approach coupled with isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard (this compound) compensates for matrix effects and variations in instrument response, ensuring high accuracy and precision.[2]

Experimental

Materials and Reagents
  • Thiophanate-methyl certified reference standard (>98% purity)

  • This compound certified reference standard (>98% purity, isotopic purity >99%)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade water

  • Formic acid (LC-MS grade, 98-100%)

  • HPLC vials, caps, and septa

Standard Solution Preparation
  • Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Thiophanate-methyl and this compound in methanol to prepare individual primary stock solutions of 100 µg/mL. Store at -20°C in amber glass vials.

  • Working Standard Solutions (1 µg/mL): Prepare working standard solutions by diluting the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the Thiophanate-methyl working standard solution into blank water samples to achieve final concentrations ranging from 0.05 to 50 µg/L. Fortify each calibration standard with the this compound internal standard at a constant concentration (e.g., 5 µg/L).

Sample Preparation

The sample preparation for this method is a straightforward direct injection protocol.[3]

  • Collect water samples in clean glass bottles.

  • If the sample contains particulate matter, filter it through a 0.45 µm syringe filter.

  • Transfer a 990 µL aliquot of the water sample into an HPLC vial.

  • Add 10 µL of a 500 µg/L this compound working solution to the vial to achieve a final internal standard concentration of 5 µg/L.

  • Acidify the sample by adding 10 µL of a 10% formic acid solution in water (final concentration of 0.1% formic acid).[3]

  • Cap the vial and vortex for 10 seconds.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Methanol with 0.1% formic acid.[4]

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor and product ions for Thiophanate-methyl and this compound are monitored. The transitions for the deuterated standard are predicted based on the fragmentation of the parent compound, with a +6 Da shift for the precursor ion and the corresponding fragments containing the deuterated methyl groups.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Thiophanate-methyl343.1151.1311.025
This compound349.1154.1317.025

Data Analysis and Quantification

Quantification is performed using an internal standard calibration method. A calibration curve is generated by plotting the peak area ratio of the Thiophanate-methyl quantifier MRM transition to the this compound quantifier MRM transition against the concentration of Thiophanate-methyl in the calibration standards. The concentration of Thiophanate-methyl in the unknown water samples is then determined from this calibration curve.

Method Validation Data

The following table summarizes the typical performance data for this method, compiled from validated methods for pesticide analysis in water.[2][3][5]

ParameterThiophanate-methyl
Linearity Range 0.05 - 50 µg/L
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.015 µg/L
Limit of Quantification (LOQ) 0.05 µg/L
Accuracy (Recovery %) 95 - 108%
Precision (RSD %) < 10%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing s1 Water Sample Collection s2 Filtration (if needed) s1->s2 s3 Aliquoting 990 µL s2->s3 s4 Spiking with 10 µL this compound s3->s4 s5 Acidification with 10 µL 10% Formic Acid s4->s5 s6 Vortexing s5->s6 a1 LC-MS/MS Injection s6->a1 Direct Injection a2 Data Acquisition (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Internal Standard Calibration d1->d2 d3 Quantification d2->d3

Caption: Experimental workflow for Thiophanate-methyl analysis in water.

Logical Relationship Diagram

logical_relationship cluster_analytes Analytes cluster_technique Analytical Technique cluster_result Result analyte Thiophanate-methyl lc Liquid Chromatography (Separation) analyte->lc is This compound (Internal Standard) is->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms quant Accurate Quantification ms->quant

Caption: Relationship between analytes, technique, and result.

References

Application Note: High-Throughput Analysis of Thiophanate-methyl in Complex Matrices using a Deuterated Internal Standard by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive HPLC-MS/MS method for the quantification of Thiophanate-methyl in complex matrices. To counteract matrix effects and potential degradation of the analyte during sample preparation, a stable isotope-labeled internal standard, Thiophanate-methyl-d6, is employed.[1][2] The sample preparation utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, ensuring high recovery and efficiency. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for high-throughput residue analysis in research and drug development settings.

Introduction

Thiophanate-methyl is a broad-spectrum benzimidazole fungicide widely used in agriculture to control a variety of fungal diseases on crops.[3] Due to its widespread use, there is a need for sensitive and reliable analytical methods to monitor its residues in various environmental and biological matrices. A significant challenge in the analysis of Thiophanate-methyl is its degradation to carbendazim, another fungicidally active compound, during sample processing and analysis.[4] Furthermore, complex sample matrices can lead to significant ion suppression or enhancement in the mass spectrometer, affecting the accuracy of quantification.[1][5]

The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to compensate for both analyte degradation and matrix effects.[1][2][6] The internal standard, being chemically identical to the analyte, co-elutes and experiences similar ionization effects and degradation rates, thereby providing a more accurate and precise quantification. This application note provides a detailed protocol for an HPLC-MS/MS method that incorporates this compound for the reliable analysis of Thiophanate-methyl.

Experimental Protocol

Materials and Reagents
  • Thiophanate-methyl (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Thiophanate-methyl and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to obtain intermediate stock solutions of 10 µg/mL for both the analyte and the internal standard.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution with the initial mobile phase composition. Each calibration standard should be fortified with the this compound internal standard at a constant concentration (e.g., 50 ng/mL).

Sample Preparation (QuEChERS)
  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of water.

  • Extraction: To the homogenized sample, add 10 mL of acetonitrile and the internal standard solution (this compound). Shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.[1] Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

HPLC System:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)[1]

  • Mobile Phase A: 0.1% Formic acid in water[1]

  • Mobile Phase B: 0.1% Formic acid in methanol[1]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B

Mass Spectrometer:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions: (See Table 1)

Quantitative Data Summary

Table 1: MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (V)
Thiophanate-methyl343.1151.1192.120
This compound349.1154.1195.120
Carbendazim (Metabolite)192.1160.1132.125

Note: The MRM transitions for this compound are predicted based on a +6 Da shift from the parent compound and its fragments. These may need to be optimized on the specific instrument.

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.995
Limit of Quantification (LOQ)0.01 mg/kg[1][2]
Accuracy (Recovery %)85-110%
Precision (RSD %)< 15%

Experimental Workflow Diagram

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Acetonitrile Extraction + IS Spiking Sample->Extraction Add Acetonitrile & this compound SaltingOut Salting Out (MgSO4, NaCl) Extraction->SaltingOut Centrifugation1 Centrifugation SaltingOut->Centrifugation1 dSPE d-SPE Cleanup (PSA, C18) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration Supernatant HPLC HPLC Separation (C18 Column) Filtration->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification (Internal Standard Method) MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for Thiophanate-methyl analysis.

Signaling Pathway/Logical Relationship Diagram

Logical_Relationship cluster_analyte Analyte Behavior cluster_is Internal Standard Behavior cluster_quantification Quantification Principle TM Thiophanate-methyl Carbendazim Carbendazim (Metabolite) TM->Carbendazim Degradation Ratio Ratio (Analyte / IS) TM->Ratio MS Signal TM_d6 This compound Carbendazim_d6 Carbendazim-d6 (Metabolite) TM_d6->Carbendazim_d6 Degradation TM_d6->Ratio MS Signal Concentration Accurate Concentration Ratio->Concentration Calibration Curve Matrix Matrix Effects (Ion Suppression/Enhancement) Matrix->TM Matrix->TM_d6

Caption: Rationale for using a deuterated internal standard.

Conclusion

The developed HPLC-MS/MS method utilizing this compound as an internal standard provides a highly accurate, precise, and robust tool for the quantification of Thiophanate-methyl in complex sample matrices. The streamlined sample preparation protocol and the sensitivity of the MS/MS detection make this method ideal for high-throughput screening and regulatory monitoring. The use of a stable isotope-labeled internal standard effectively mitigates the challenges associated with analyte degradation and matrix-induced ionization variability, leading to more reliable analytical results.

References

Application Notes and Protocols for Thiophanate-Methyl Analysis in Soil

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes provide detailed protocols for the sample preparation of soil for the analysis of the fungicide thiophanate-methyl. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Thiophanate-methyl is a systemic fungicide used to control a broad spectrum of fungal diseases on crops.[1] Its presence and persistence in soil are of environmental concern, necessitating reliable and efficient analytical methods for its quantification. This document details three common and effective sample preparation techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Microwave-Assisted Extraction (MAE).

Data Presentation

The selection of a sample preparation method is critical for accurate and precise analytical results. The following table summarizes the performance of the described techniques for the determination of thiophanate-methyl in soil.

ParameterQuEChERSSolid-Phase Extraction (SPE)Microwave-Assisted Extraction (MAE)
Recovery 75.48% - 109.18%[2][3]86% - 98%[4]Can lead to the conversion of thiophanate-methyl to carbendazim[5][6]
Relative Standard Deviation (RSD) 0.60% - 5.11%[2][3]< 2.60%[4]Not consistently reported for parent compound due to conversion
Limit of Quantification (LOQ) 9.3 - 14.1 µg/kg[2][3]0.05 mg/kg[7]Not applicable for parent compound
Throughput HighMediumMedium to High
Solvent Consumption LowMediumLow
Notes A versatile and widely used method for multi-residue analysis.[8]Provides good cleanup but can be more time-consuming than QuEChERS.Rapid extraction, but thermal degradation to carbendazim is a significant consideration.[5][6]

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that involves a salting-out extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[8]

a. Extraction

  • Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of sorbents for cleanup. A common combination for soil analysis is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.[3]

  • Vortex the tube for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

  • Collect the supernatant for analysis by LC-MS/MS or another suitable instrument.

Solid-Phase Extraction (SPE)

SPE is a selective sample preparation technique that isolates analytes from a complex matrix.

  • Extraction:

    • Weigh 10 g of soil into a flask.

    • Add 20 mL of an extraction solvent (e.g., acidic methanol).[7]

    • Soncate for 15 minutes.

    • Centrifuge and collect the supernatant.

    • Repeat the extraction with a fresh portion of the solvent.

    • Combine the supernatants and adjust the pH to neutral.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing methanol followed by deionized water.

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Dry the cartridge under a vacuum.

    • Elute the thiophanate-methyl with a suitable solvent, such as acetonitrile or ethyl acetate.

    • The eluate is then concentrated and reconstituted in a suitable solvent for analysis.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[9] It is important to note that this method can cause the thermal conversion of thiophanate-methyl to its primary metabolite, carbendazim.[5][6] Therefore, this method is more suitable for the simultaneous analysis of both compounds or when the total residue as carbendazim is the target.

  • Weigh 5 g of soil and place it in a microwave extraction vessel.

  • Add 20 mL of a suitable extraction solvent (e.g., methanol or a mixture of acetone and hexane).

  • Seal the vessel and place it in the microwave extraction system.

  • Set the extraction parameters (e.g., temperature to 100°C, hold time of 10 minutes). These parameters should be optimized for the specific soil type and instrumentation.

  • After extraction, allow the vessel to cool.

  • Filter the extract and proceed with cleanup if necessary (e.g., using a quick d-SPE step as described in the QuEChERS protocol) before instrumental analysis.

Experimental Workflow Diagrams

Thiophanate_Methyl_Sample_Preparation cluster_QuEChERS QuEChERS Protocol cluster_SPE Solid-Phase Extraction (SPE) Protocol cluster_MAE Microwave-Assisted Extraction (MAE) Protocol q_start 10g Soil Sample q_extract Add Acetonitrile & QuEChERS Salts q_start->q_extract q_shake Vortex & Centrifuge q_extract->q_shake q_dspe d-SPE Cleanup (PSA, C18, MgSO4) q_shake->q_dspe q_analyze LC-MS/MS Analysis q_dspe->q_analyze s_start 10g Soil Sample s_extract Solvent Extraction (e.g., Acidic Methanol) s_start->s_extract s_load Load on Conditioned C18 SPE Cartridge s_extract->s_load s_wash Wash & Dry Cartridge s_load->s_wash s_elute Elute with Organic Solvent s_wash->s_elute s_analyze LC-MS/MS Analysis s_elute->s_analyze m_start 5g Soil Sample m_extract Add Solvent & Microwave m_start->m_extract m_cool Cool & Filter m_extract->m_cool m_cleanup Optional Cleanup m_cool->m_cleanup m_analyze LC-MS/MS Analysis (for Carbendazim) m_cleanup->m_analyze

Caption: Comparative workflow of sample preparation techniques.

References

Application Note: High-Throughput Analysis of Thiophanate-methyl-d6 for Pesticide Residue Testing in Tea

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tea, a globally consumed beverage, is susceptible to various fungal diseases, leading to the widespread use of fungicides like thiophanate-methyl. The monitoring of pesticide residues in tea is crucial for consumer safety and regulatory compliance. However, the complexity of the tea matrix, rich in pigments, polyphenols, and caffeine, presents significant analytical challenges, including matrix effects that can suppress or enhance the analytical signal, leading to inaccurate quantification.

The use of an isotopically labeled internal standard, such as Thiophanate-methyl-d6, in conjunction with a robust sample preparation method and sensitive detection technique, is a highly effective strategy to mitigate these challenges. This application note details a validated method for the determination of thiophanate-methyl in complex tea matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The inclusion of this compound as an internal standard effectively compensates for matrix-induced signal variations and any potential analyte loss during sample preparation, ensuring high accuracy and precision.[1][2][3]

Experimental Protocol

This protocol outlines the procedure for the extraction, cleanup, and analysis of thiophanate-methyl residues in tea samples using this compound as an internal standard.

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (LC-MS grade), Formic acid.

  • Standards: Thiophanate-methyl (≥98% purity), this compound (isotopic purity ≥99%).

  • QuEChERS Extraction Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate tribasic dihydrate, sodium citrate dibasic sesquihydrate.

  • Dispersive Solid-Phase Extraction (d-SPE) Sorbents: Primary secondary amine (PSA), graphitized carbon black (GCB), C18.

  • Tea Samples: Blank and test tea samples, homogenized to a fine powder.

Sample Preparation: Modified QuEChERS Method
  • Hydration: Weigh 2 g of the homogenized tea sample into a 50 mL centrifuge tube. Add 10 mL of reagent water and let it soak for 30 minutes to rehydrate the dried tea matrix.

  • Internal Standard Spiking: Spike the hydrated sample with an appropriate volume of this compound standard solution.

  • Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts (e.g., CEN QuEChERS pouch). Cap the tube and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of 150 mg MgSO₄, 25 mg PSA, 25 mg C18, and 7.5 mg GCB.[4] The use of GCB is crucial for removing pigments from the tea matrix.

  • Final Centrifugation and Filtration: Vortex the d-SPE tube for 1 minute and then centrifuge at high speed for 5 minutes. Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for both thiophanate-methyl and this compound for quantification and confirmation.

Quantitative Data Summary

The following tables summarize the quantitative performance of the method for the analysis of thiophanate-methyl in tea, validated using this compound as an internal standard.

AnalyteMatrixSpiking Levels (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Thiophanate-methylGreen Tea0.01, 0.05, 0.2597.2 - 110.6< 25.0[1]
Multiple PesticidesGreen Tea0.01, 0.05, 0.2587 - 108< 10[4]
Multiple PesticidesTea0.05, 0.1071.1 - 108.3< 13.6[5]
AnalyteMatrixLinearity (r²)Limit of Quantification (LOQ) (mg/kg)Limit of Detection (LOD) (ng/mL)Reference
Thiophanate-methylTea> 0.9980.010-[1]
Multiple PesticidesTea> 0.99130.1 - 2.6 ng/mL0.03 - 1.4 ng/mL[5]
Multiple PesticidesGreen Tea> 0.9920.005-[4]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key processes in the analysis of thiophanate-methyl in tea.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 2g Homogenized Tea hydration Add 10mL Water (Soak 30 min) sample->hydration spiking Spike with This compound hydration->spiking extraction Add 10mL Acetonitrile + QuEChERS Salts spiking->extraction vortex1 Vortex 1 min extraction->vortex1 centrifuge1 Centrifuge (4000 rpm, 5 min) vortex1->centrifuge1 supernatant Transfer 1mL Supernatant centrifuge1->supernatant dspe d-SPE Tube (MgSO4, PSA, C18, GCB) supernatant->dspe vortex2 Vortex 1 min dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 filtration Filter (0.22 µm) centrifuge2->filtration lcms LC-MS/MS Analysis filtration->lcms data Data Acquisition & Processing lcms->data results Final Results data->results logical_relationship cluster_problem Analytical Challenge cluster_solution Solution cluster_outcome Outcome tea_matrix Complex Tea Matrix (Pigments, Polyphenols) matrix_effects Matrix Effects (Signal Suppression/Enhancement) tea_matrix->matrix_effects analyte_loss Analyte Loss during Sample Preparation tea_matrix->analyte_loss quechers Modified QuEChERS (with GCB) matrix_effects->quechers internal_standard Isotope Labeled Internal Standard (this compound) matrix_effects->internal_standard accurate_quantification Accurate & Precise Quantification analyte_loss->internal_standard quechers->accurate_quantification lcmsms LC-MS/MS Detection lcmsms->accurate_quantification internal_standard->accurate_quantification

References

Application Note: Preparation of Calibration Curve Standards for Thiophanate-methyl Analysis using Thiophanate-methyl-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophanate-methyl is a broad-spectrum systemic fungicide widely used in agriculture to protect various crops from fungal diseases.[1][2][3] Accurate quantification of thiophanate-methyl residues in environmental and biological samples is crucial for regulatory compliance and safety assessment. This application note provides a detailed protocol for the preparation of calibration curve standards for the analysis of thiophanate-methyl using its deuterated analog, Thiophanate-methyl-d6, as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is a reliable method to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification, particularly in complex matrices.[4][5] The analytical method of choice for this application is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[6]

Materials and Reagents

Material/ReagentGradeSupplier
Thiophanate-methylAnalytical Standard (≥98% purity)Major chemical supplier
This compoundAnalytical Standard (≥98% purity)Major chemical supplier
Acetonitrile (ACN)HPLC or LC-MS gradeMajor chemical supplier
Methanol (MeOH)HPLC or LC-MS gradeMajor chemical supplier
Formic AcidLC-MS gradeMajor chemical supplier
Deionized WaterType IIn-house or commercial
Volumetric flasksClass AMajor labware supplier
Pipettes and tipsCalibratedMajor labware supplier
Amber glass vials2 mL with PTFE-lined capsMajor labware supplier

Experimental Protocols

Preparation of Stock Solutions

3.1.1. Thiophanate-methyl Stock Solution (1000 µg/mL)

  • Accurately weigh 10 mg of Thiophanate-methyl standard into a 10 mL Class A volumetric flask.

  • Dissolve the standard in approximately 5 mL of acetonitrile.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with acetonitrile.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Transfer the solution to an amber glass vial and store at -20°C. This stock solution is typically stable for up to 6 months.

3.1.2. This compound Internal Standard Stock Solution (100 µg/mL)

  • Accurately weigh 1 mg of this compound standard into a 10 mL Class A volumetric flask.

  • Dissolve the standard in approximately 5 mL of methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with methanol.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Transfer the solution to an amber glass vial and store at -20°C. This stock solution is typically stable for up to 6 months.

Preparation of Intermediate and Working Standard Solutions

3.2.1. Thiophanate-methyl Intermediate Solution (10 µg/mL)

  • Allow the Thiophanate-methyl stock solution (1000 µg/mL) to equilibrate to room temperature.

  • Pipette 100 µL of the stock solution into a 10 mL Class A volumetric flask.

  • Dilute to volume with acetonitrile.

  • Stopper and mix thoroughly. This intermediate solution should be prepared fresh or stored at -20°C for no longer than one month.

3.2.2. This compound Internal Standard Working Solution (1 µg/mL)

  • Allow the this compound stock solution (100 µg/mL) to equilibrate to room temperature.

  • Pipette 100 µL of the stock solution into a 10 mL Class A volumetric flask.

  • Dilute to volume with acetonitrile.

  • Stopper and mix thoroughly. This working solution can be stored at -20°C for up to one month.

Preparation of Calibration Curve Standards

The following protocol describes the preparation of a seven-point calibration curve ranging from 1 ng/mL to 200 ng/mL. The final volume of each standard is 1 mL.

  • Label seven 2 mL amber glass autosampler vials from CS1 to CS7.

  • Add 20 µL of the this compound Internal Standard Working Solution (1 µg/mL) to each vial to achieve a final IS concentration of 20 ng/mL in all standards and samples.

  • Perform serial dilutions of the Thiophanate-methyl intermediate solution (10 µg/mL) as detailed in the table below.

Calibration StandardConcentration of Thiophanate-methyl (ng/mL)Volume of Thiophanate-methyl Intermediate Solution (10 µg/mL) (µL)Volume of Acetonitrile (µL)Final Volume (mL)
CS110.1979.91
CS250.5979.51
CS31019791
CS4252.5977.51
CS55059751
CS6100109701
CS7200209601

Note: The volumes of acetonitrile are adjusted to account for the volume of the internal standard added.

  • Vortex each calibration standard for 30 seconds.

  • The calibration standards are now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The prepared calibration standards are analyzed using a liquid chromatograph coupled to a tandem mass spectrometer. The specific parameters should be optimized for the instrument in use. The following are suggested starting parameters.

ParameterRecommended Condition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThiophanate-methyl: 343.1 > 151.1 (Quantifier), 343.1 > 192.1 (Qualifier) This compound: 349.1 > 157.1 (Quantifier)
Collision EnergyOptimize for specific instrument
Dwell Time100 ms

Data Analysis and Visualization

A calibration curve is constructed by plotting the peak area ratio (Thiophanate-methyl peak area / this compound peak area) against the concentration of Thiophanate-methyl for each calibration standard. A linear regression analysis is then performed to determine the equation of the line (y = mx + c) and the coefficient of determination (R²), which should be ≥ 0.99 for a valid calibration curve.

Experimental Workflow Diagram

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Calibration Standard Preparation (CS1-CS7) cluster_3 Analysis stock_TM Weigh 10 mg Thiophanate-methyl Dissolve in 10 mL ACN (1000 µg/mL) inter_TM Dilute Stock TM 1:100 with ACN (10 µg/mL) stock_TM->inter_TM 100 µL stock_TMD6 Weigh 1 mg this compound Dissolve in 10 mL MeOH (100 µg/mL) work_TMD6 Dilute Stock TM-d6 1:100 with ACN (1 µg/mL) stock_TMD6->work_TMD6 100 µL serial_dil Add varying volumes of Intermediate TM Solution inter_TM->serial_dil add_IS Add 20 µL of TM-d6 Working Solution to each vial (20 ng/mL final) work_TMD6->add_IS add_IS->serial_dil dilute Add ACN to a final volume of 1 mL serial_dil->dilute vortex Vortex each standard dilute->vortex lcms LC-MS/MS Analysis vortex->lcms data_analysis Data Processing and Calibration Curve Generation lcms->data_analysis

Caption: Workflow for the preparation of Thiophanate-methyl calibration standards.

Summary

This application note provides a comprehensive and detailed protocol for the preparation of calibration curve standards for the quantification of Thiophanate-methyl using this compound as an internal standard. Adherence to this protocol will enable researchers, scientists, and drug development professionals to generate accurate and reliable data for their studies. The provided workflow and tables offer a clear and structured guide for easy implementation in the laboratory.

References

Application Notes and Protocols for Thiophanate-methyl-d6 in Food Safety Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Thiophanate-methyl-d6 as an internal standard in the quantitative analysis of thiophanate-methyl residues in food matrices. The methodologies described herein are crucial for ensuring food safety and regulatory compliance.

Thiophanate-methyl is a broad-spectrum systemic fungicide used on a variety of crops. However, it degrades to carbendazim, a more persistent and toxic compound. Therefore, accurate monitoring of thiophanate-methyl and its metabolite is essential. The use of a stable isotope-labeled internal standard like this compound is the gold standard for precise quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][2][3]

Key Applications

  • Quantitative Analysis: Accurate determination of thiophanate-methyl residues in fruits, vegetables, tea, and other agricultural products.

  • Metabolite Studies: Monitoring the degradation of thiophanate-methyl to carbendazim.

  • Regulatory Compliance: Ensuring that thiophanate-methyl residues do not exceed the maximum residue limits (MRLs) set by regulatory bodies.

  • Dietary Risk Assessment: Providing reliable data for assessing consumer exposure to thiophanate-methyl and carbendazim.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described in these notes.

Table 1: Method Performance for Thiophanate-methyl Analysis in Various Food Matrices

ParameterAppleStrawberryTeaWatercress
Limit of Detection (LOD) 0.003 mg/kg0.003 mg/kg--
Limit of Quantification (LOQ) 0.01 mg/kg[4]0.01 mg/kg[4]0.01 mg/kg[1][2][3]0.01 mg/kg
Linearity (Concentration Range) 0.01 - 5 µg/mL0.01 - 5 µg/mL0.002 - 0.5 mg/L[2]-
Correlation Coefficient (r²) >0.999>0.999>0.998[2]-

Table 2: Recovery Rates of Thiophanate-methyl in Spiked Samples

Food MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Apple 0.0185.293.12
0.195.671.55
1.0100.680.99
Strawberry 0.0188.002.12
0.197.451.34
1.099.950.99
Tea (Green) 0.0197.2<25
0.05105.8<25
0.25110.6<25
Watercress -96.2 - 102.9<8.2

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is suitable for a wide range of fruit and vegetable matrices.

Materials:

  • Homogenized food sample

  • Acetonitrile (ACN), HPLC grade

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)

  • Dispersive solid-phase extraction (dSPE) tubes with primary secondary amine (PSA) and C18 sorbents

  • This compound internal standard solution (concentration to be determined based on expected analyte levels)

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Spike the sample with an appropriate volume of the this compound internal standard solution.

  • Add the QuEChERS extraction salts to the tube.

  • Immediately cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a dSPE tube containing PSA and C18.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The supernatant is the final extract. Filter through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

UPLC Conditions (example for tea analysis, may require optimization for other matrices):

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Thiophanate-methyl 343.1151.1
This compound 349.1154.1
Carbendazim 192.1132.1
  • Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 1. Homogenized Food Sample (10g) Spike 2. Spike with this compound Sample->Spike Extraction 3. Add Acetonitrile & QuEChERS Salts Spike->Extraction Vortex_Centrifuge1 4. Vortex & Centrifuge Extraction->Vortex_Centrifuge1 dSPE 5. Dispersive SPE Cleanup (PSA/C18) Vortex_Centrifuge1->dSPE Vortex_Centrifuge2 6. Vortex & Centrifuge dSPE->Vortex_Centrifuge2 Filter 7. Filter Extract Vortex_Centrifuge2->Filter UPLC_MSMS 8. UPLC-MS/MS Analysis Filter->UPLC_MSMS Quantification 9. Data Processing & Quantification UPLC_MSMS->Quantification

Caption: Experimental workflow for the analysis of thiophanate-methyl in food samples.

Degradation_Pathway TM Thiophanate-methyl Carbendazim Carbendazim TM->Carbendazim Degradation (Hydrolysis/Metabolism)

Caption: Degradation pathway of Thiophanate-methyl to Carbendazim.

References

Troubleshooting & Optimization

Technical Support Center: Utilizing Thiophanate-methyl-d6 for Matrix Effect Correction in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Thiophanate-methyl-d6 as an internal standard to correct for matrix effects in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry and why are they a concern?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, interfering compounds from the sample matrix (e.g., food, plasma, soil).[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3]

Q2: How does this compound help in correcting for matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard. Ideally, it co-elutes with the unlabeled analyte (Thiophanate-methyl) and experiences the same degree of matrix-induced ion suppression or enhancement.[4] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and reliable quantification.[4]

Q3: When should I use an isotopically labeled internal standard like this compound?

A3: The use of a SIL internal standard is highly recommended when analyzing complex matrices where significant matrix effects are expected. It is considered the "gold standard" for compensating for these effects.[5][6] It is particularly crucial for methods requiring high accuracy and precision, such as in regulatory compliance testing for pesticide residues.

Q4: Can this compound also correct for analyte degradation during sample preparation?

A4: Yes, a key advantage of using a SIL internal standard is its ability to compensate for analyte loss or degradation during the sample preparation process. Since this compound has nearly identical chemical and physical properties to the native analyte, it is expected to degrade at a similar rate.[4][7] This allows for reliable correction of losses that may occur during extraction, cleanup, and storage.[4][7]

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments using this compound.

Issue 1: Poor reproducibility of results despite using an internal standard.

  • Possible Cause: Incomplete co-elution of Thiophanate-methyl and this compound. Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their unlabeled counterparts.[8] If the matrix effect is not consistent across the entire peak elution window, this slight separation can lead to differential ion suppression or enhancement between the analyte and the internal standard.

  • Solution:

    • Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient profile, mobile phase composition, column chemistry) to ensure complete co-elution of the analyte and the internal standard.

    • Verify Co-elution: Inject a mixture of Thiophanate-methyl and this compound in a clean solvent and in a matrix extract to confirm that their peak shapes and retention times are identical under both conditions.

Issue 2: The signal for this compound is unexpectedly low or absent.

  • Possible Cause 1: Incorrect spiking concentration of the internal standard.

  • Solution 1:

    • Verify the concentration of your this compound stock and working solutions.

    • Ensure the spiking volume is accurate and added at the very beginning of the sample preparation process to account for all procedural losses.

  • Possible Cause 2: Degradation of the internal standard in the stock solution or during sample storage.

  • Solution 2:

    • Prepare fresh stock and working solutions of this compound.

    • Store solutions at the recommended temperature (typically -20°C or -80°C) and protect them from light.[3]

    • Evaluate the stability of the analyte and internal standard in the final sample extract over the expected analysis time.

Issue 3: Observed matrix effects are not effectively corrected.

  • Possible Cause: The concentration of the internal standard is not appropriate for the level of matrix effects.

  • Solution:

    • The concentration of the internal standard should be high enough to provide a robust signal but not so high that it saturates the detector.

    • A common practice is to add the internal standard at a concentration that is in the mid-range of the calibration curve for the native analyte.

Experimental Protocols

Below are detailed methodologies for key experiments related to the use of this compound.

Protocol 1: Evaluation of Matrix Effects

This protocol allows for the quantitative assessment of ion suppression or enhancement in a specific matrix.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of Thiophanate-methyl in a clean solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 50 ng/mL).

    • Set B (Pre-spiked Matrix): Take a blank matrix sample (known to be free of Thiophanate-methyl) and spike it with the Thiophanate-methyl standard to the same concentration as Set A before the extraction process. Process this sample through the entire extraction and cleanup procedure.

    • Set C (Post-spiked Matrix): Process a blank matrix sample through the entire extraction and cleanup procedure. Spike the final, clean extract with the Thiophanate-methyl standard to the same concentration as Set A.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100

    • A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: General Workflow for Quantitative Analysis using this compound

This protocol outlines the general steps for using this compound as an internal standard for the quantification of Thiophanate-methyl in a complex matrix.

  • Sample Preparation:

    • Weigh a homogenized sample (e.g., 5 g of fruit puree, 1 mL of plasma).

    • Add a known amount of this compound internal standard solution. The addition should be done at the very beginning of the extraction process.

  • Extraction:

    • Add an appropriate extraction solvent (e.g., acetonitrile, methanol).

    • Homogenize or vortex the sample thoroughly.

    • Centrifuge to separate the solid and liquid phases.

  • Cleanup (if necessary):

    • The supernatant may be subjected to a cleanup step, such as dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary secondary amine) and C18, to remove interfering matrix components.

  • LC-MS/MS Analysis:

    • Transfer the final extract to an autosampler vial for injection into the LC-MS/MS system.

    • Develop a chromatographic method that provides good separation and peak shape for both Thiophanate-methyl and this compound.

    • Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the analyte and the internal standard.

  • Quantification:

    • Prepare a calibration curve using standards containing a fixed concentration of this compound and varying concentrations of Thiophanate-methyl.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of Thiophanate-methyl in the samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.

Quantitative Data Summary

The following table summarizes recovery data from a study on the determination of Thiophanate-methyl and its metabolite Carbendazim in a tea matrix using their respective isotopically labeled internal standards.[7] This demonstrates the effectiveness of the isotope dilution method in achieving high and consistent recoveries.

AnalyteFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Thiophanate-methyl0.0197.224.8
0.05105.415.3
0.25110.610.9
Carbendazim0.0199.518.7
0.05108.712.5
0.25105.39.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Homogenized Sample spike Spike with This compound sample->spike Add IS early extract Solvent Extraction spike->extract cleanup Dispersive SPE Cleanup extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms quant Quantification using Analyte/IS Ratio lcms->quant result Final Concentration quant->result

Caption: Workflow for quantitative analysis using this compound.

troubleshooting_logic action_node action_node issue_node issue_node start Poor Reproducibility? check_coelution Analyte & IS Co-elute? start->check_coelution optimize_chrom Optimize Chromatography check_coelution->optimize_chrom No verify_is_signal IS Signal OK? check_coelution->verify_is_signal Yes optimize_chrom->check_coelution check_is_conc Check IS Concentration verify_is_signal->check_is_conc No matrix_effect_corrected Matrix Effect Corrected? verify_is_signal->matrix_effect_corrected Yes check_is_stability Check IS Stability check_is_conc->check_is_stability check_is_stability->verify_is_signal adjust_is_level Adjust IS Spiking Level matrix_effect_corrected->adjust_is_level No end_ok Results Acceptable matrix_effect_corrected->end_ok Yes end_issue Further Investigation Needed adjust_is_level->end_issue

Caption: Troubleshooting decision tree for using this compound.

References

Troubleshooting signal suppression issues in thiophanate-methyl analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address signal suppression issues encountered during the analysis of thiophanate-methyl, a broad-spectrum fungicide. The information is tailored for researchers, scientists, and professionals in drug development and analytical testing.

Troubleshooting Guide

Question: I am observing a lower-than-expected signal for thiophanate-methyl in my LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?

Answer:

Signal suppression is a common issue in the LC-MS/MS analysis of thiophanate-methyl, often caused by matrix effects from co-eluting endogenous components in the sample.[1][2] These interferences can suppress the ionization of the target analyte, leading to inaccurate and imprecise results.[3][4]

Here is a step-by-step guide to troubleshoot and mitigate signal suppression:

Step 1: Confirm the Issue is Signal Suppression

First, verify that the loss of signal is due to matrix effects and not other issues like instrument malfunction or degradation of the analyte.[5] Thiophanate-methyl can degrade to carbendazim, so it is crucial to monitor both compounds.[6][7][8]

  • Experiment: Perform a post-column infusion experiment. Continuously infuse a standard solution of thiophanate-methyl into the mass spectrometer while injecting a blank matrix extract. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, signal-suppressing components.[4]

Step 2: Optimize Sample Preparation

Effective sample preparation is the most critical step to reduce matrix effects by removing interfering components before analysis.[2][9]

  • Recommended Techniques:

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide residue analysis in various matrices.[10][11]

    • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to simpler methods like protein precipitation.[2][12] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[12]

    • Liquid-Liquid Extraction (LLE): LLE can also yield clean extracts, but analyte recovery, especially for more polar compounds, might be lower.[9][12]

Step 3: Enhance Chromatographic Separation

Improving the separation of thiophanate-methyl from matrix components can significantly reduce signal suppression.[13][14]

  • Strategies:

    • Modify Mobile Phase: Adjusting the mobile phase composition and pH can alter the retention times of both the analyte and interfering compounds.[12][15]

    • Gradient Optimization: A longer, shallower gradient can improve the resolution between thiophanate-methyl and co-eluting matrix components.[12]

    • Column Selection: Consider using a different column chemistry or a column with higher efficiency (e.g., smaller particle size) to improve separation.

Step 4: Employ Compensatory Calibration Strategies

If signal suppression cannot be completely eliminated through sample preparation and chromatography, several calibration strategies can be used to compensate for the matrix effects.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[2][11][16] This helps to mimic the matrix effects observed in the samples, leading to more accurate quantification.

  • Use of Internal Standards:

    • Stable Isotope-Labeled (SIL) Internal Standards: This is the most effective approach to compensate for matrix effects.[6][7][8][17] A SIL internal standard for thiophanate-methyl (e.g., thiophanate-methyl-d6) will co-elute and experience the same degree of ionization suppression as the analyte, allowing for accurate correction.

    • Analog Internal Standards: If a SIL standard is unavailable, a structurally similar compound that does not occur in the sample can be used. However, its ability to compensate for matrix effects may not be as precise as a SIL standard.

Frequently Asked Questions (FAQs)

Q1: What is "matrix effect" and how does it cause signal suppression?

A1: The matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[1] In electrospray ionization (ESI), these co-eluting components can compete with the analyte for ionization, leading to a decrease in the analyte's signal, a phenomenon known as ion suppression.[2][4]

Q2: I am analyzing thiophanate-methyl in a complex matrix like tea. What is the best approach to minimize signal suppression?

A2: For complex matrices like tea, a combination of robust sample preparation and the use of a stable isotope-labeled internal standard is highly recommended.[6][7][8] Dispersive solid-phase extraction (d-SPE), a common step in the QuEChERS method, has been shown to be effective for tea samples.[6][8] The use of an isotope-labeled internal standard like this compound can effectively compensate for the significant matrix effects often observed in tea samples.[6][7][8]

Q3: Can I just dilute my sample to reduce matrix effects?

A3: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen signal suppression.[9] However, this also dilutes the analyte, which may compromise the sensitivity of the method, especially if you are trying to achieve low limits of detection. This approach is a trade-off between reducing matrix effects and maintaining adequate sensitivity.

Q4: How do I choose the right internal standard for thiophanate-methyl analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterium-labeled thiophanate-methyl (TM-D6).[6] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience the same matrix effects, allowing for the most accurate correction.[2] If a SIL standard is not available, a structural analog can be used, but its effectiveness in compensating for matrix effects should be carefully validated.

Q5: My thiophanate-methyl peak is showing fronting or tailing. Could this be related to signal suppression?

A5: Poor peak shape, such as fronting or tailing, is more likely an issue with the chromatography rather than a direct result of signal suppression.[3] However, poor chromatography can lead to broader peaks, which increases the likelihood of co-elution with matrix components and thus exacerbates signal suppression.[13] Addressing the chromatographic issues by optimizing the mobile phase, column, or injection volume can lead to sharper peaks and better separation from interferences.

Quantitative Data Summary

MatrixAnalytical MethodSample PreparationObserved Matrix Effect (Signal Suppression)Mitigation StrategyReference
TeaUPLC-MS/MSDispersive SPE (QuEChERS)41-55% suppression for thiophanate-methylIsotope-labeled internal standard (TM-D6)[6]
Apple & StrawberryHPLCQuEChERSSignificant matrix effects observedMatrix-matched calibration[10]
PearLC-MS/MSMethanol extraction and d-SPE with C18Matrix effect observedMatrix-matched calibration[11]
Various FoodsGC-MS/MSQuEChERSStrong signal enhancement and suppression observed depending on the matrixMatrix-matched calibration[16]

Experimental Protocols

Protocol 1: Sample Preparation using a Modified QuEChERS Method for Fruit Samples

This protocol is based on methodologies described for the analysis of thiophanate-methyl in fruits like apples and strawberries.[10]

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA (primary secondary amine) sorbent.

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Determination of Matrix Effects

This protocol allows for the quantitative assessment of signal suppression or enhancement.[6]

  • Prepare Standard Solution (A): Prepare a standard solution of thiophanate-methyl in a pure solvent (e.g., acetonitrile) at a known concentration.

  • Prepare Post-Extraction Spiked Sample (B): Prepare a blank sample extract using the same sample preparation protocol as for the actual samples. Spike the final blank extract with the thiophanate-methyl standard to the same concentration as solution A.

  • Analysis: Analyze both solutions A and B by LC-MS/MS.

  • Calculation: Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area of B / Peak Area of A) * 100

    • ME < 100% indicates signal suppression.

    • ME > 100% indicates signal enhancement.

    • ME = 100% indicates no matrix effect.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_solution Solution start Low Thiophanate-Methyl Signal check_degradation Check for Degradation (Analyze for Carbendazim) start->check_degradation Potential Causes check_instrument Verify Instrument Performance (Run System Suitability) start->check_instrument Potential Causes confirm_suppression Confirm Signal Suppression (Post-Column Infusion) start->confirm_suppression Potential Causes optimize_sample_prep Optimize Sample Preparation (QuEChERS, SPE, LLE) confirm_suppression->optimize_sample_prep If Suppression is Confirmed optimize_chromatography Improve Chromatographic Separation (Gradient, Column, Mobile Phase) confirm_suppression->optimize_chromatography If Suppression is Confirmed compensatory_calibration Use Compensatory Calibration (Matrix-Matched, Internal Standards) confirm_suppression->compensatory_calibration If Suppression is Confirmed end Accurate Quantification optimize_sample_prep->end optimize_chromatography->end compensatory_calibration->end

Caption: Troubleshooting workflow for low thiophanate-methyl signal.

Sample_Prep_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 1. Homogenized Sample add_solvent 2. Add Acetonitrile sample->add_solvent add_salts 3. Add MgSO4 and NaCl add_solvent->add_salts centrifuge1 4. Centrifuge add_salts->centrifuge1 aliquot 5. Take Aliquot of Supernatant centrifuge1->aliquot add_dspe 6. Add to d-SPE Tube (MgSO4, PSA) aliquot->add_dspe vortex 7. Vortex add_dspe->vortex centrifuge2 8. Centrifuge vortex->centrifuge2 filter 9. Filter Supernatant centrifuge2->filter analysis 10. LC-MS/MS Analysis filter->analysis

Caption: QuEChERS-based sample preparation workflow.

References

Improving analytical method recovery with Thiophanate-methyl-d6

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Thiophanate-methyl Analysis

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery and accuracy of analytical methods for Thiophanate-methyl using its deuterated internal standard, Thiophanate-methyl-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analytical methods?

A1: this compound is a stable, isotopically labeled version of the fungicide Thiophanate-methyl.[1] It is used as an internal standard (IS) in quantitative analysis, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[2] Because its chemical and physical properties are nearly identical to the non-labeled analyte, it serves as an ideal tracer to accurately account for analyte loss during sample preparation and to correct for matrix effects during analysis.[3][4]

Q2: What are the primary challenges when analyzing for Thiophanate-methyl?

A2: The main challenge is the instability of Thiophanate-methyl, which can degrade into its primary metabolite, carbendazim (MBC), another active fungicide.[5][6] This degradation can occur in alkaline conditions, during sample storage, or throughout the analytical process.[4][7][8] This leads to artificially low recovery of Thiophanate-methyl and a corresponding, inaccurate increase in the concentration of carbendazim.[5]

Q3: How does using this compound improve analytical recovery and accuracy?

A3: this compound is added to a sample at a known concentration at the beginning of the workflow. It undergoes the same losses and degradation as the native Thiophanate-methyl during extraction, cleanup, and analysis.[4] Since the instrument measures the ratio of the analyte to the internal standard, any procedural losses are canceled out, leading to a more accurate and precise quantification of the analyte. Studies have shown that isotope internal standards reliably correct for degradation and matrix effects.[4][7]

Q4: What is the "matrix effect" and how does an isotopic standard compensate for it?

A4: The matrix effect occurs when co-extracted, non-target compounds from a sample (e.g., sugars, pigments, lipids from a fruit sample) interfere with the ionization of the target analyte in the mass spectrometer source, either suppressing or enhancing the signal.[3][9][10] This can lead to significant quantification errors. Because this compound co-elutes with the native analyte and is affected by the matrix in the same way, the ratio of their signals remains constant, allowing for effective compensation of these effects.[3][4]

Troubleshooting Guide for Low Recovery

Problem: My recovery for Thiophanate-methyl is consistently low (<70%).

  • Possible Cause 1: Analyte Degradation

    • Thiophanate-methyl readily degrades to carbendazim (MBC) in neutral to alkaline conditions.[6][8] If you observe a concurrent and unexplained increase in MBC, degradation is the likely cause.[5]

    • Solution:

      • Control pH: Ensure the extraction solvent is acidic. The QuEChERS method often uses acetonitrile with 1% acetic acid to maintain an acidic environment and stabilize the analyte.[11]

      • Minimize Time and Temperature: Process samples as quickly as possible and keep extracts cool to slow degradation. Store stock solutions and prepared samples at -20°C or -80°C as recommended.[1][4]

      • Use Isotope Correction: The degradation rate of Thiophanate-methyl and its isotope are similar. Using this compound will help correct for degradation that occurs during sample preparation.[4]

  • Possible Cause 2: Inefficient Extraction

    • The analyte is not being effectively transferred from the sample matrix into the solvent. This can be due to incorrect solvent choice, insufficient homogenization, or issues with high-fat or low-moisture samples.[12][13]

    • Solution:

      • Solvent Choice: Acetonitrile is a common and effective solvent for extracting Thiophanate-methyl from various matrices.[4][10]

      • Sample Homogenization: Ensure the sample is thoroughly homogenized to maximize the surface area for extraction.

      • Wetting Dry Samples: For dry matrices like raisins or nuts, add a specific amount of water to rehydrate the sample before adding the extraction solvent, as outlined in standard QuEChERS protocols.[14]

      • Optimize Ratios: Ensure an appropriate sample-to-solvent ratio. For highly lipophilic matrices, a larger solvent volume may be needed to improve extraction efficiency.[13]

  • Possible Cause 3: Analyte Loss During Cleanup

    • The cleanup sorbents used in dispersive solid-phase extraction (dSPE), a step in the QuEChERS method, can sometimes adsorb the target analyte.

    • Solution:

      • Optimize Sorbent: The choice of sorbent depends on the matrix. Primary secondary amine (PSA) is used to remove fatty acids and sugars, while C18 is used to remove nonpolar interferences.[4][15] Graphitized carbon black (GCB) is effective for pigment removal but can strongly adsorb planar pesticides like Thiophanate-methyl and should be used with caution or avoided if significant analyte loss is observed.[4]

      • Adjust Sorbent Amount: Using an excessive amount of dSPE sorbent can increase the risk of analyte loss.[12] Optimize the amount based on your specific matrix.

Data Presentation

Table 1: Reported Recovery Percentages for Thiophanate-methyl in Various Matrices

MatrixFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Analytical MethodReference
Apple0.0185.33.7QuEChERS/HPLC-DAD[10]
Apple0.1093.12.0QuEChERS/HPLC-DAD[10]
Apple1.0099.61.0QuEChERS/HPLC-DAD[10]
Strawberry0.0188.02.4QuEChERS/HPLC-DAD[10]
Strawberry0.1096.21.0QuEChERS/HPLC-DAD[10]
Strawberry1.00100.01.0QuEChERS/HPLC-DAD[10]
Tea (Green)0.01 - 0.2597.2 - 110.6<25.0QuEChERS/UPLC-MS/MS[4]
Cucumber0.01106.02.3QuEChERS/HPLC[16]
Cucumber0.0592.03.2QuEChERS/HPLC[16]
Snap BeansNot Specified90.05.0HPLC-UV[17]
Soybean SeedNot Specified99.08.0HPLC-UV[17]
CherriesNot Specified89.07.0HPLC-UV[17]
Peanut NutmeatNot Specified86.06.0HPLC-UV[17]

Note: Recovery values can vary based on specific laboratory conditions, equipment, and matrix complexity.

Experimental Protocols

Protocol: Generic QuEChERS Method for Thiophanate-methyl in Fruit/Vegetable Samples

This protocol is a generalized procedure based on common QuEChERS methodologies.[10][14][15] Researchers should validate the method for their specific matrix and instrumentation.

  • Sample Preparation:

    • Homogenize at least 200g of the sample (e.g., apple, strawberry) to a uniform paste.

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking:

    • Add a known volume of this compound stock solution to the tube to achieve the desired final concentration.

  • Extraction:

    • Add 10 mL of acetonitrile (containing 1% acetic acid, v/v) to the centrifuge tube.

    • Cap the tube securely and shake vigorously for 1 minute (e.g., using a vortex mixer) to ensure thorough mixing of the sample and solvent.

  • Salting-Out (Partitioning):

    • Add a salt mixture, typically containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium acetate (NaOAc).

    • Immediately cap and shake vigorously for 1 minute. The salts absorb water and induce phase separation between the aqueous and organic layers.

    • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the dSPE cleanup sorbents. A common mixture for pigmented produce is 150 mg MgSO₄ and 50 mg primary secondary amine (PSA). Avoid GCB unless necessary and validated for acceptable recovery.

    • Vortex the tube for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes to pellet the sorbents.

  • Analysis:

    • Carefully transfer the final, cleaned extract into an autosampler vial.

    • Analyze the extract using a suitable instrumental method, such as LC-MS/MS.

Visualizations

G problem problem cause cause solution solution check check start Low Recovery of Thiophanate-methyl check_mbc Is Carbendazim (MBC) Recovery High? start->check_mbc degradation Probable Cause: Analyte Degradation check_mbc->degradation  Yes check_cleanup Is GCB Sorbent Being Used? check_mbc->check_cleanup  No solve_degradation Solution: 1. Acidify Extraction Solvent 2. Reduce Sample Prep Time 3. Keep Samples Cool degradation->solve_degradation cleanup_loss Possible Cause: Loss During dSPE Cleanup check_cleanup->cleanup_loss  Yes extraction_issue Possible Cause: Inefficient Extraction check_cleanup->extraction_issue  No solve_cleanup Solution: 1. Reduce or Remove GCB 2. Optimize PSA/C18 Amount cleanup_loss->solve_cleanup solve_extraction Solution: 1. Ensure Proper Homogenization 2. Wet Dry Samples Before Extraction 3. Verify Solvent Choice (ACN) extraction_issue->solve_extraction

Caption: A troubleshooting workflow for diagnosing low recovery of Thiophanate-methyl.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis (LC-MS/MS) Sample Homogenized Sample Matrix Spike Spike with This compound Sample->Spike Extract Extraction (ACN + Acid) Spike->Extract Cleanup dSPE Cleanup (PSA / C18) Extract->Cleanup loss1 Analyte & IS are lost proportionally Extract->loss1 Analysis Final Extract Analyzed Cleanup->Analysis Quant Quantification based on (Analyte Area / IS Area) Analysis->Quant loss2 Matrix effects suppress/ enhance both signals Analysis->loss2

Caption: Role of this compound in a typical analytical workflow.

G TM Thiophanate-methyl MBC Carbendazim (MBC) TM->MBC  Degradation (promoted by alkaline pH)

Caption: The chemical degradation pathway of Thiophanate-methyl to Carbendazim.

References

Technical Support Center: Optimization of QuEChERS Method for Thiophanate-Methyl Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of thiophanate-methyl and its primary metabolite, carbendazim, using an internal standard.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of thiophanate-methyl using the QuEChERS method.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Thiophanate-Methyl Degradation to Carbendazim: Thiophanate-methyl is known to degrade to the more stable carbendazim, especially under certain pH and temperature conditions.[1]- Use a buffered QuEChERS method (e.g., AOAC or EN versions) to maintain a stable pH during extraction. - Keep samples and extracts cool throughout the process to minimize thermal degradation. - Analyze samples as quickly as possible after extraction.
Incomplete Extraction: Insufficient shaking or improper solvent-to-sample ratio can lead to poor extraction efficiency.- Ensure vigorous shaking during the extraction and partitioning steps to achieve a thorough mixing of the sample with the solvent. - Adhere to the recommended sample-to-solvent ratios as outlined in the chosen QuEChERS protocol.
Analyte Loss During d-SPE Cleanup: Certain d-SPE sorbents, like graphitized carbon black (GCB), can adsorb planar molecules like thiophanate-methyl, leading to lower recoveries.[2]- If GCB is necessary for pigment removal, use the minimum amount required. - Consider using alternative sorbents or a combination of sorbents that have a lower affinity for thiophanate-methyl, such as PSA and C18 for fatty matrices.[3]
Insufficient Sample Hydration: The QuEChERS method relies on an aqueous phase for proper partitioning. For dry samples, this can be a problem.[2]- For samples with low water content (e.g., dried herbs, cereals), add an appropriate amount of water before the initial acetonitrile extraction to ensure at least 80% hydration.[2]
High Variability in Results (Poor Precision) Inconsistent Homogenization: Non-uniform sample composition will lead to variable analyte concentrations in the subsamples taken for extraction.- Homogenize the entire sample thoroughly before taking a representative subsample for analysis. For difficult matrices, cryogenic milling can improve homogeneity.
Inaccurate Pipetting: Errors in adding the internal standard or other reagents will directly impact the final calculated concentration.- Use calibrated pipettes and verify their accuracy and precision regularly. - Add the internal standard to the sample before extraction to account for variations throughout the entire process.
Internal Standard Instability: The chosen internal standard may not be stable under the extraction and cleanup conditions.- Select a stable isotope-labeled internal standard for thiophanate-methyl (e.g., thiophanate-methyl-d6) as it will behave nearly identically to the analyte during the analytical process, correcting for degradation and matrix effects.[4]
Significant Matrix Effects (Signal Suppression or Enhancement) Co-eluting Matrix Components: Complex matrices can contain compounds that co-elute with thiophanate-methyl and interfere with its ionization in the mass spectrometer, leading to inaccurate quantification.[5]- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure to compensate for matrix effects.[6] - Dilution of the Final Extract: Diluting the final extract can reduce the concentration of interfering matrix components. However, ensure that the analyte concentration remains above the limit of quantification.[7] - Optimize d-SPE Cleanup: Use a combination of d-SPE sorbents to effectively remove interfering compounds. For example, PSA removes acidic interferences, C18 removes non-polar interferences, and GCB removes pigments.[3]
Peak Tailing or Splitting in Chromatogram Active Sites in the GC or LC System: Residual acidic or basic sites in the analytical column or inlet can interact with the analyte, causing poor peak shape.- Use a properly deactivated column and liner. - Regularly maintain and clean the injection port and mass spectrometer ion source.
Incompatible Final Solvent: The solvent of the final extract may not be compatible with the initial mobile phase conditions in LC, leading to peak distortion.- Ensure the final extract solvent is compatible with the mobile phase. If necessary, a solvent exchange step can be performed, though this may introduce variability.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a significant carbendazim peak in my thiophanate-methyl analysis?

A1: Thiophanate-methyl readily degrades to carbendazim, which is also a fungicide.[1] This conversion can occur in the environment, on the crop, and during the analytical process. The presence of a carbendazim peak is expected. For regulatory purposes, the residue definition often includes the sum of thiophanate-methyl and carbendazim, expressed as carbendazim. It is crucial to use a method that can simultaneously quantify both compounds.

Q2: What is the best internal standard to use for thiophanate-methyl analysis?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound. Isotope-labeled internal standards closely mimic the chemical and physical properties of the analyte, providing the most accurate correction for extraction efficiency, matrix effects, and instrument variability.[4] If an isotope-labeled standard is not available, a structurally similar compound with similar chromatographic behavior and extraction efficiency can be used, but it will not correct for analyte-specific degradation or matrix effects as effectively.

Q3: How do I choose the right d-SPE sorbents for my sample matrix?

A3: The choice of d-SPE sorbents depends on the nature of your sample matrix:

  • General Purpose: Primary Secondary Amine (PSA) is used to remove organic acids, fatty acids, and sugars.

  • Fatty Matrices (e.g., nuts, oils): A combination of PSA and C18 is commonly used to remove lipids and other non-polar interferences.[3] Newer sorbents like Z-Sep or EMR-Lipid are also designed for high-fat matrices.[3]

  • Pigmented Matrices (e.g., spinach, berries): Graphitized Carbon Black (GCB) is effective at removing pigments like chlorophyll. However, use it judiciously as it can adsorb planar pesticides like thiophanate-methyl, leading to low recoveries.[2]

Q4: Can I use the original, unbuffered QuEChERS method for thiophanate-methyl?

A4: While the original unbuffered method can be used, it is not recommended for pH-sensitive pesticides like thiophanate-methyl. The buffered versions (e.g., AOAC 2007.01 or EN 15662) provide better pH control during extraction, which helps to minimize the degradation of thiophanate-methyl to carbendazim and improves the recovery of other pH-labile pesticides.[8]

Q5: My recoveries are consistently low even after troubleshooting. What else can I check?

A5: If you have addressed the common issues in the troubleshooting guide, consider the following:

  • Standard Stability: Ensure your stock and working standard solutions are fresh and have been stored correctly to prevent degradation.

  • Sample Storage: If samples were not stored properly (e.g., frozen) before analysis, degradation of thiophanate-methyl may have occurred.

  • Extraction Time and Temperature: While QuEChERS is a rapid method, ensure sufficient shaking time for complete extraction. Avoid high temperatures during all steps.

  • pH of the Sample: Highly acidic or basic samples may require pH adjustment before extraction to ensure optimal recovery and stability of thiophanate-methyl.

Experimental Protocol: Modified QuEChERS Method for Thiophanate-Methyl

This protocol is a generalized version based on commonly used modified QuEChERS methods. It should be validated for your specific matrix and analytical instrumentation.

1. Sample Preparation and Homogenization:

  • For solid samples, chop or dice into small pieces.

  • Homogenize the sample using a high-speed blender. For samples with low water content, add a calculated amount of deionized water to achieve at least 80% hydration.

  • For liquid samples, ensure they are well-mixed.

2. Extraction:

  • Weigh 10 g (or 15 g, depending on the specific QuEChERS version) of the homogenized sample into a 50 mL centrifuge tube.

  • Add the internal standard solution.

  • Add 10 mL (or 15 mL) of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

3. Partitioning:

  • Add the appropriate QuEChERS salt packet (e.g., for AOAC 2007.01: 6 g anhydrous MgSO₄ and 1.5 g NaCl; for EN 15662: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the appropriate sorbents (e.g., for a moderately fatty and pigmented sample: 150 mg anhydrous MgSO₄, 50 mg PSA, and 7.5 mg GCB).

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 5 minutes.

5. Analysis:

  • Take an aliquot of the cleaned extract, filter if necessary, and transfer to an autosampler vial.

  • Analyze by LC-MS/MS or a suitable chromatographic technique.

Quantitative Data Summary

The following tables summarize typical performance data for the QuEChERS method in the analysis of thiophanate-methyl.

Table 1: Recovery of Thiophanate-Methyl in Various Matrices

MatrixSpiking Level (mg/kg)Mean Recovery (%)RSD (%)Reference
Apple0.0185.293.12
0.193.061.88
1100.680.99
Strawberry0.0188.002.12
0.196.230.99
199.591.03
CucumberNot Specified92-106<3.8[1]
Apple LeavesNot Specified81.7-96.5Not Specified

Table 2: Matrix Effects Observed for Thiophanate-Methyl

MatrixMethodMatrix Effect (%)ClassificationReference
AppleHPLC-DADNot QuantifiedNot Specified
StrawberryHPLC-DADNot QuantifiedNot Specified
Various CropsLC-MS/MS-5 to -22Ionic Suppression[9]

Note: Matrix effect is often calculated as [(peak area in matrix extract / peak area in solvent standard) - 1] * 100. A negative value indicates signal suppression, and a positive value indicates signal enhancement.

Visualizations

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_partitioning Step 2: Partitioning cluster_cleanup Step 3: Dispersive SPE (d-SPE) Cleanup cluster_analysis Step 4: Analysis A 1. Weigh 10-15g Homogenized Sample B 2. Add Internal Standard A->B C 3. Add Acetonitrile B->C D 4. Shake Vigorously (1 min) C->D E 5. Add QuEChERS Salts D->E Acetonitrile Extract F 6. Shake Vigorously (1 min) E->F G 7. Centrifuge F->G H 8. Transfer Acetonitrile Layer G->H Supernatant I 9. Add to d-SPE Tube (Sorbents + MgSO4) H->I J 10. Vortex & Centrifuge I->J K 11. Filter & Transfer to Vial J->K Cleaned Extract L 12. Analyze by LC-MS/MS K->L

Caption: Experimental workflow for the QuEChERS method.

Troubleshooting_Logic Start Inaccurate Results? LowRecovery Low Recovery? Start->LowRecovery Yes HighRSD High RSD? Start->HighRSD No Degradation Check for Degradation (Use Buffered Method) LowRecovery->Degradation Yes Extraction Optimize Extraction (Shaking, Solvent Ratio) LowRecovery->Extraction No MatrixEffect Matrix Effect? HighRSD->MatrixEffect No Homogenization Improve Homogenization HighRSD->Homogenization Yes Calibration Use Matrix-Matched Standards MatrixEffect->Calibration Yes dSPE Review d-SPE Sorbents (e.g., GCB) Extraction->dSPE No Pipetting Verify Pipette Calibration Homogenization->Pipetting No InternalStd Use Isotope-Labeled IS Pipetting->InternalStd No Dilution Dilute Final Extract Calibration->Dilution No

Caption: Troubleshooting logic for QuEChERS analysis.

References

Degradation of thiophanate-methyl during sample extraction and cleanup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for thiophanate-methyl analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation of thiophanate-methyl during sample extraction and cleanup.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of thiophanate-methyl and why is it a concern?

A1: The primary degradation product of thiophanate-methyl is carbendazim (methyl benzimidazol-2-ylcarbamate or MBC).[1][2] This conversion is a significant concern because carbendazim itself is a fungicide and its presence can lead to an overestimation of the total fungicidal activity if not properly accounted for.[3][4] Moreover, regulatory guidelines often require the quantification of both thiophanate-methyl and carbendazim residues.[4] The degradation can occur both in the environment and during analytical procedures.[1]

Q2: What are the main factors that promote the degradation of thiophanate-methyl to carbendazim during sample preparation?

A2: Several factors can accelerate the conversion of thiophanate-methyl to carbendazim during sample extraction and cleanup:

  • pH: Thiophanate-methyl is unstable in alkaline solutions, which promotes its conversion to carbendazim. It is more stable in acidic conditions.[1]

  • Temperature: Elevated temperatures, such as those used in refluxing steps, can significantly increase the rate of degradation.[5][6]

  • Solvent Composition: The choice of extraction and cleanup solvents can influence stability. For instance, benomyl, a related fungicide, rapidly converts to carbendazim in aqueous solutions and some organic solvents.[7] While thiophanate-methyl is more stable, the solvent environment is still a critical factor.

  • Light: Exposure to UV or sunlight can catalyze the transformation of thiophanate-methyl to carbendazim, especially in the presence of water.[1]

  • Matrix Effects: The sample matrix itself can contain components that promote degradation. For example, enzymes present in plant tissues can contribute to the conversion.[2][8]

Q3: I am observing low recoveries of thiophanate-methyl in my analysis. What could be the cause?

A3: Low recoveries of thiophanate-methyl can be attributed to several factors, with degradation to carbendazim being a primary cause. Here are some troubleshooting steps:

  • Assess Carbendazim Levels: Analyze your samples for carbendazim. A corresponding increase in carbendazim concentration would strongly suggest degradation of thiophanate-methyl.

  • Review Extraction and Cleanup Conditions:

    • pH: Ensure that the pH of your extraction and cleanup solutions is acidic or neutral, avoiding alkaline conditions.[1] Acidification of water samples with formic acid has been shown to be effective.[9]

    • Temperature: Minimize exposure of your samples to high temperatures. If a heating step is necessary, consider its potential impact on thiophanate-methyl stability.

    • Solvent Choice: Use solvents in which thiophanate-methyl is known to be stable. It is reported to be stable in methanol or chloroform for extended periods at room temperature.[1]

  • Minimize Sample Preparation Time: Prolonged extraction and cleanup procedures can increase the opportunity for degradation.[10] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a rapid sample preparation technique that can help minimize degradation.[2][8]

  • Storage Conditions: Ensure samples are stored at appropriate low temperatures (e.g., -20°C or below) to maintain stability.[3] However, even under frozen storage, some degradation can occur over long periods.[3]

Q4: How can I prevent the degradation of thiophanate-methyl during my analytical workflow?

A4: To minimize the degradation of thiophanate-methyl, consider the following preventative measures:

  • Control pH: Maintain an acidic to neutral pH throughout the extraction and cleanup process.

  • Work at Low Temperatures: Perform extraction and cleanup steps at room temperature or below whenever possible. If heating is unavoidable, use the lowest effective temperature for the shortest possible duration.

  • Protect from Light: Shield samples and extracts from direct sunlight and UV light.

  • Optimize Extraction and Cleanup: Employ rapid and efficient methods like QuEChERS.[8] Dispersive solid-phase extraction (d-SPE) is another technique that can be optimized for quick cleanup.[10]

  • Use of Isotope-Labeled Internal Standards: The use of an isotope-labeled internal standard for thiophanate-methyl can help to correct for degradation that occurs during sample preparation, as the standard will degrade at a similar rate to the analyte.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low recovery of thiophanate-methyl with a concurrent high level of carbendazim. Degradation of thiophanate-methyl to carbendazim during sample preparation.1. Check and adjust the pH of all solutions to be acidic or neutral. 2. Avoid high temperatures during extraction and cleanup. 3. Minimize the duration of the sample preparation process. 4. Protect samples and extracts from light.
Inconsistent and non-reproducible results for thiophanate-methyl. Variable degradation due to inconsistent sample handling and processing times.1. Standardize the entire analytical procedure, including timings for each step. 2. Ensure uniform temperature control for all samples. 3. Use an autosampler for consistent injection times and conditions. 4. Incorporate an isotope-labeled internal standard to normalize for variations.[10]
Presence of carbendazim in thiophanate-methyl standards. Degradation of the standard solution over time.1. Prepare fresh standard solutions regularly. 2. Store stock and working standard solutions at low temperatures (e.g., -18°C) in amber vials to protect from light.[9]
Matrix effects leading to signal suppression or enhancement. Co-eluting matrix components interfering with the ionization or detection of thiophanate-methyl.1. Optimize the cleanup step to remove interfering compounds. Options include different SPE sorbents (e.g., C18, PSA) or d-SPE.[3][10] 2. Use matrix-matched calibration standards to compensate for matrix effects. 3. Employ an isotope-labeled internal standard.

Experimental Protocols

QuEChERS Method for Extraction and Cleanup

This method is widely used for the analysis of pesticide residues in various matrices and can be adapted for thiophanate-methyl.

  • Sample Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.[2]

  • Salting Out:

    • Add a salt mixture, typically containing magnesium sulfate and sodium chloride, to induce phase separation.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at a specified speed (e.g., 4000 rpm) for 5 minutes.[8]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube.

    • The d-SPE tube contains a sorbent mixture, such as primary secondary amine (PSA) and C18, to remove interfering matrix components.[10]

    • Vortex for 1 minute and then centrifuge.

  • Analysis: The final extract is ready for analysis by HPLC or LC-MS/MS.[8]

Method for Intentional Conversion to Carbendazim for Total Residue Analysis

In some regulatory frameworks, the total residue of thiophanate-methyl and carbendazim is expressed as carbendazim.[7] This involves the intentional conversion of thiophanate-methyl to carbendazim.

  • Extraction: Extract the sample using a suitable solvent such as methanol or acetone/dichloromethane/petroleum ether.[3][5]

  • Conversion:

    • Treat the extract with a reagent to facilitate the conversion. For example, refluxing with copper acetate in acetic acid at 120°C for 30 minutes can be used to cyclize thiophanate-methyl to carbendazim.[5][6]

  • Cleanup: Perform a cleanup step, such as liquid-liquid partitioning or solid-phase extraction, to remove interferences.

  • Analysis: Determine the total carbendazim concentration using a suitable analytical technique like HPLC-UV or LC-MS/MS.

Quantitative Data Summary

Table 1: Stability of Thiophanate-Methyl in Stored Analytical Samples

CropStorage Temperature (°C)Storage DurationRemaining Thiophanate-Methyl (%)Reference
Pears-302 years98[3]
Persimmons-302 years90[3]
Cabbages-302 years94[3]
Soya Beans-302 years83[3]
Rape Seed-302 years71-78[3]
Apples-206 months42.3 - 68.4[3]
Potatoes-20176 days58.4 - 67.1[3]

Table 2: Recoveries of Thiophanate-Methyl and Carbendazim using a Validated HPLC Method

MatrixAnalyteFortification Level (mg/kg)Mean Recovery (%)RSD (%)Reference
Green TeaThiophanate-Methyl0.0197.2<25.0[10]
Green TeaThiophanate-Methyl0.05-<25.0[10]
Green TeaThiophanate-Methyl0.25110.6<25.0[10]
Green TeaCarbendazim0.0198.5<25.0[10]
Green TeaCarbendazim0.05-<25.0[10]
Green TeaCarbendazim0.25109.8<25.0[10]

Visualizations

degradation_pathway TM Thiophanate-Methyl MBC Carbendazim (MBC) (Primary Degradation Product) TM->MBC Degradation (pH, Temp, Light) Metabolites Further Metabolites MBC->Metabolites

Caption: Degradation pathway of Thiophanate-Methyl to Carbendazim.

experimental_workflow cluster_extraction Sample Extraction & Cleanup cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop Sample Sample Homogenization Extraction Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup Analysis LC-MS/MS or HPLC Analysis Cleanup->Analysis LowRecovery Low Recovery? Analysis->LowRecovery CheckMBC Check for Carbendazim LowRecovery->CheckMBC Yes Optimize Optimize pH, Temp, Time CheckMBC->Optimize Optimize->Extraction Re-run with optimized protocol

Caption: General experimental workflow for Thiophanate-Methyl analysis.

References

Minimizing analytical interference in Thiophanate-methyl-d6 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing analytical interference during the quantification of Thiophanate-methyl-d6.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of interference in this compound quantification?

A1: The most significant source of interference in the LC-MS/MS analysis of this compound is the matrix effect .[1][2][3] This phenomenon, caused by co-eluting endogenous compounds from the sample matrix (e.g., fruits, vegetables, tea), can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[2][3] The complexity of the sample matrix directly influences the severity of the matrix effect.[4]

Q2: My this compound internal standard signal is inconsistent. What could be the cause?

A2: Inconsistent internal standard signals are often a result of variable matrix effects between samples. However, another critical factor for Thiophanate-methyl is its degradation to carbendazim (MBC).[5][6][7] this compound is designed to mimic the degradation of the parent compound, but differences in sample pH can alter the rate of this conversion, leading to variability.[4][6] It is crucial to maintain a consistent pH across all samples and standards, preferably acidic, to ensure stable and predictable degradation.[8]

Q3: I am observing poor recovery of this compound. What are the likely causes and solutions?

A3: Poor recovery can stem from several factors during sample preparation:

  • Inappropriate d-SPE Cleanup Sorbent: The choice of dispersive solid-phase extraction (d-SPE) sorbent is critical. For example, Graphitized Carbon Black (GCB) can cause significant loss of planar pesticides like Thiophanate-methyl if used in excessive amounts.[9][10]

  • Analyte Degradation: As mentioned, conversion to carbendazim can reduce the apparent recovery of Thiophanate-methyl. Ensuring a consistent and appropriate pH during extraction can mitigate this.[4]

  • Suboptimal Extraction: The efficiency of the initial QuEChERS extraction can be affected by the sample's water content. For dry matrices like tea or cereals, adding water before extraction is necessary to improve analyte partitioning into the solvent.[10]

Q4: How can I confirm the identity of this compound in a complex matrix?

A4: Beyond matching the retention time and the primary MRM transition, using a secondary, qualifier MRM transition is highly recommended for confident identification. The ratio of the quantifier to qualifier ion should be consistent between the sample and a pure standard. Advanced techniques like triggered Multiple Reaction Monitoring (tMRM) can provide even greater confidence by acquiring additional product ion spectra when a primary signal is detected.

Troubleshooting Guides

Issue 1: Signal Suppression or Enhancement (Matrix Effects)
Symptom Potential Cause Troubleshooting Steps
Inconsistent peak areas for this compound across samples.Co-eluting matrix components interfering with ionization.1. Optimize Chromatographic Separation: Adjust the LC gradient to better separate this compound from the matrix interferences. 2. Refine Sample Cleanup: Experiment with different d-SPE sorbents (see Table 2). For highly pigmented matrices like tea, a combination of PSA and C18 is often effective. Use GCB judiciously. 3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for consistent matrix effects. 4. Dilute the Extract: A simple 10-fold dilution of the final extract can significantly reduce the concentration of interfering matrix components.[1]
Lower than expected sensitivity.Significant signal suppression.In addition to the steps above, ensure the mass spectrometer's ion source is clean. Contamination can exacerbate matrix effects.
Issue 2: Analyte Degradation and Inconsistent Results
Symptom Potential Cause Troubleshooting Steps
High variability in the ratio of this compound to its metabolite (Carbendazim-d4, if monitored).Inconsistent pH during sample preparation leading to variable degradation rates.1. Control pH: Buffer the initial extraction. The EN 15662 QuEChERS method uses citrate buffering to maintain a pH of 5.0-5.5, which stabilizes many pesticides.[11] For base-labile compounds, adding a small amount of formic acid to the final extract can improve stability.[11] 2. Minimize Sample Preparation Time: The conversion of Thiophanate-methyl is time-dependent. Aim for consistency in the duration of your sample preparation workflow.[4]
Presence of a significant peak for Carbendazim.Degradation of Thiophanate-methyl.While some degradation is expected, excessive conversion may indicate overly harsh (alkaline) conditions during extraction or prolonged sample processing times. Refer to the pH control measures above.

Quantitative Data Summary

Table 1: Matrix Effect of Thiophanate-methyl in Different Food Matrices

MatrixMatrix Effect (%)*Analytical MethodReference
Tea (Green and Black)Signal Suppression ObservedUPLC-MS/MS[4]
Cucumber-HPLC[7]
CapsicumHigh VariabilityLC-MS/MS[1]
TomatoSimilar to CapsicumLC-MS/MS[1]
SpicesUp to -89%LC-MS/MS[12]
MaizeModerate to StrongLC-MS/MS[12]

*Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. Negative values indicate suppression, positive values indicate enhancement.

Table 2: Recovery of Thiophanate-methyl with Different d-SPE Sorbents

Sorbent(s)MatrixRecovery (%)RSD (%)Reference
PSA + C18Tea93.2 - 95.8N/A[4]
GCBTeaLow (not specified)N/A[4]
PSARapeseed< 70N/A[13]
Z-SepRapeseed< 70N/A[13]
EMR-LipidRapeseed70 - 120< 20[13][14]
PSASpinach, Orange, Avocado, Salmon, Bovine LiverGood (within 70-120%)N/A[15]

Table 3: Effect of pH on Thiophanate-methyl Stability

pHConditionHalf-lifeReference
525°C867 days[8]
725°C36 days[8]
925°C0.7 days[8]
7Tap Water (7 days)4% transformation to MBC[5]

Experimental Protocols

Detailed Protocol: QuEChERS Extraction and d-SPE Cleanup for Fruits and Vegetables

This protocol is based on the widely used EN 15662 method.

1. Sample Homogenization and Extraction

  • Homogenize the fruit or vegetable sample. For dry samples, add an appropriate amount of water to achieve >80% water content before homogenization.[16]

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the internal standard solution (this compound).

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[17]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine). For matrices with high fat content, also include 25 mg C18.[17]

  • Shake for 30 seconds.

  • Centrifuge at a high speed for 5 minutes to pellet the sorbent.

  • The supernatant is ready for LC-MS/MS analysis. For improved stability of base-labile pesticides, consider adding a small amount of formic acid.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis homogenize 1. Homogenize Sample weigh 2. Weigh 10g homogenize->weigh add_solvent 3. Add Acetonitrile & IS weigh->add_solvent add_salts 4. Add QuEChERS Salts add_solvent->add_salts extract 5. Shake & Centrifuge add_salts->extract transfer 6. Transfer Supernatant extract->transfer Acetonitrile Layer dspe 7. Add to d-SPE Tube transfer->dspe cleanup_shake 8. Shake & Centrifuge dspe->cleanup_shake analyze 9. LC-MS/MS Analysis cleanup_shake->analyze Final Extract

Caption: QuEChERS sample preparation and cleanup workflow.

troubleshooting_logic start Inaccurate Quantification check_is Check Internal Standard (this compound) Response start->check_is is_consistent IS Consistent, Analyte Variable check_is->is_consistent No is_inconsistent IS Inconsistent check_is->is_inconsistent Yes matrix_effects Potential Matrix Effects is_consistent->matrix_effects degradation_ph Potential Degradation or pH Issues is_inconsistent->degradation_ph solution_matrix Solutions: - Optimize Chromatography - Refine d-SPE Cleanup - Use Matrix-Matched Standards - Dilute Extract matrix_effects->solution_matrix solution_ph Solutions: - Buffer Extraction (e.g., Citrate) - Ensure Consistent Prep Time - Acidify Final Extract degradation_ph->solution_ph

Caption: Troubleshooting logic for inaccurate quantification.

References

Stability of Thiophanate-methyl-d6 under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Thiophanate-methyl-d6 under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH levels?

A1: this compound, similar to its non-deuterated counterpart, is significantly influenced by the pH of the aqueous solution. It is most stable in acidic conditions, shows moderate stability in neutral conditions, and is unstable in alkaline environments.[1][2] In alkaline solutions, it undergoes hydrolysis to form carbendazim (methyl benzimidazole-2-ylcarbamate, MBC), which is the primary active fungicidal compound.[2][3][4]

Q2: How does temperature affect the stability of this compound?

A2: Increased temperature accelerates the degradation of this compound, particularly in neutral and alkaline solutions.[2] At higher temperatures, the rate of hydrolysis to MBC increases. For optimal stability of stock solutions and during experiments, it is recommended to store solutions at low temperatures and away from light.

Q3: What are the primary degradation products of this compound?

A3: The main degradation product of this compound under hydrolytic conditions is the deuterated form of carbendazim (MBC-d6). This conversion is a key feature of its mode of action as a fungicide.[2][5]

Q4: Can the presence of light affect the stability of this compound?

A4: Yes, exposure to sunlight can catalyze the transformation of thiophanate-methyl to carbendazim, especially in the presence of water.[2][5] Therefore, it is crucial to protect solutions of this compound from light to prevent premature degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results for this compound standards. Degradation of the compound in the stock or working solutions.Prepare fresh stock solutions in a suitable solvent like acetonitrile or methanol. Store stock solutions at -20°C or -80°C for long-term stability. For aqueous working solutions, use acidic or neutral buffers and prepare them fresh daily. Protect all solutions from light.
Low recovery of this compound during sample preparation. Hydrolysis of the compound due to high pH in the sample matrix or during extraction.Adjust the pH of the sample to be acidic or neutral prior to extraction. Use extraction solvents that are compatible with the compound and avoid highly alkaline conditions.
Presence of a significant peak corresponding to MBC-d6 in a fresh standard. The initial standard may have partially degraded, or the solvent used for dissolution is causing hydrolysis (e.g., alkaline aqueous solution).Verify the purity of the standard. Dissolve the standard in a non-aqueous solvent like HPLC-grade acetonitrile or methanol for the initial stock solution.
Variability in degradation rates observed in repeat experiments. Inconsistent pH or temperature control during the experiment. Contamination of buffers.Ensure precise pH measurement and control of buffers throughout the experiment. Use a temperature-controlled incubator or water bath.[6] Prepare fresh buffers for each experiment to avoid contamination.

Stability Data Summary

The stability of Thiophanate-methyl is highly dependent on pH. The following tables summarize the degradation half-life (DT₅₀) at different pH values and temperatures. While this data is for the non-deuterated form, it is expected to be a very close approximation for this compound.

Table 1: Half-life of Thiophanate-methyl at 22°C

pHHalf-life (DT₅₀)
5867 days
91.0 day
[6]

Table 2: Half-life of Thiophanate-methyl at 25°C

pHHalf-life (DT₅₀)
5867 days
736 days
90.7 days
[7]

Experimental Protocols

Protocol for Hydrolysis Study of this compound

This protocol is based on established guidelines for pesticide hydrolysis studies, such as the OECD Guideline 111 and US EPA OPPTS 835.2120.[6][8]

1. Materials and Reagents:

  • This compound (of known purity)

  • Sterile, buffered aqueous solutions at pH 4, 7, and 9.

    • pH 4: Acetate or citrate buffer

    • pH 7: Phosphate buffer

    • pH 9: Borate buffer

  • HPLC-grade acetonitrile or methanol

  • Sterile glassware or Teflon vessels[8]

  • Temperature-controlled incubator or water bath

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Analytical standards for this compound and MBC-d6

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in acetonitrile or methanol.

  • Add a small aliquot of the stock solution to the sterile buffer solutions to achieve the desired final concentration (typically not exceeding half of the saturation concentration). The volume of organic solvent should be minimal (e.g., <1%) to avoid co-solvent effects.

3. Incubation:

  • Incubate the test solutions in the dark at a constant temperature (e.g., 25°C and 50°C to assess temperature effects).

  • At predetermined time intervals, withdraw aliquots from each test solution for analysis. The sampling frequency should be adjusted based on the expected degradation rate at each pH.

4. Sample Analysis:

  • Analyze the collected aliquots by a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of this compound and its primary degradant, MBC-d6.

  • Prepare a calibration curve using analytical standards for accurate quantification.

5. Data Analysis:

  • Plot the concentration of this compound versus time for each pH and temperature condition.

  • Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (DT₅₀) for each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare this compound stock solution prep_test Prepare test solutions prep_stock->prep_test prep_buffers Prepare sterile buffers (pH 4, 7, 9) prep_buffers->prep_test incubate Incubate in dark at constant temperature prep_test->incubate sampling Collect aliquots at time intervals incubate->sampling hplc Analyze by HPLC-UV or LC-MS/MS sampling->hplc quantify Quantify this compound and MBC-d6 hplc->quantify kinetics Determine degradation kinetics quantify->kinetics half_life Calculate half-life (DT₅₀) kinetics->half_life

Caption: Experimental workflow for this compound stability testing.

degradation_pathway TM_d6 This compound MBC_d6 Carbendazim-d6 (MBC-d6) TM_d6->MBC_d6 Hydrolysis (alkaline conditions, heat, light)

Caption: Degradation pathway of this compound.

References

Validation & Comparative

A Comprehensive Guide to the Method Validation for Thiophanate-Methyl Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and analytical science, the accurate quantification of pesticide residues is paramount. This guide provides a detailed comparison of a full method validation for the analysis of thiophanate-methyl utilizing its deuterated internal standard, Thiophanate-methyl-d6, against other analytical approaches. The use of an isotope-labeled internal standard is a gold-standard technique that enhances the accuracy and reliability of quantitative analysis, particularly in complex matrices.

The Gold Standard: Isotope Dilution Mass Spectrometry

The core of this validated method lies in the principle of isotope dilution analysis, where a known quantity of an isotopically labeled version of the analyte (this compound) is added to the sample at the beginning of the analytical process. This "internal standard" experiences the same sample preparation and analysis conditions as the target analyte. By measuring the ratio of the native analyte to the labeled internal standard, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), any variations in extraction efficiency, matrix effects, or instrument response are effectively normalized. This results in superior accuracy and precision compared to methods relying on external calibration.[1][2]

Experimental Workflow: A Step-by-Step Overview

The analytical workflow for the determination of thiophanate-methyl residues using this compound as an internal standard typically involves sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis with LC-MS/MS.

Workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_analysis Analysis Sample Sample Homogenization (e.g., fruit, vegetable, tea) Spiking Spiking with This compound Sample->Spiking Extraction Acetonitrile Extraction + Salting Out Spiking->Extraction Cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Quantification LCMS->Quant LogicalFlow cluster_validation_params Validation Parameters Problem Need for Accurate Thiophanate-Methyl Quantification Method_Selection Method Selection: Isotope Dilution LC-MS/MS Problem->Method_Selection Validation Full Method Validation Method_Selection->Validation Ensures Reliability Data_Quality High-Quality, Defensible Data Validation->Data_Quality Provides Confidence Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD/LOQ Validation->LOD_LOQ

References

A Comparative Analysis of HPLC-UV and LC-MS/MS for the Detection of Thiophanate-Methyl

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of the fungicide thiophanate-methyl is critical in ensuring food safety and environmental monitoring. Two of the most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Principles of Detection

HPLC-UV operates on the principle of separating chemical compounds by passing them through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. Following separation, the compounds are detected by a UV detector, which measures the absorbance of light at a specific wavelength. For thiophanate-methyl, detection is typically performed at wavelengths around 230 nm to 280 nm.

LC-MS/MS , a more advanced technique, couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After the chromatographic separation, the analyte is ionized and introduced into the mass spectrometer. The first mass analyzer (MS1) selects the precursor ion of thiophanate-methyl. This ion is then fragmented in a collision cell, and the resulting product ions are detected by a second mass analyzer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces matrix interference.

Experimental Workflows

The general experimental workflow for both HPLC-UV and LC-MS/MS analysis of thiophanate-methyl involves sample preparation, chromatographic separation, and detection. The key difference lies in the detection and quantification step.

Experimental_Workflows cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Analysis Sample Sample Collection (e.g., Fruit, Water, Soil) Extraction Extraction (e.g., QuEChERS, SPE) Sample->Extraction Cleanup Clean-up (e.g., dSPE) Extraction->Cleanup HPLC HPLC System Cleanup->HPLC Column C18 Column HPLC->Column UV_Detector UV Detector Column->UV_Detector MSMS_Detector Tandem Mass Spectrometer (MS/MS) Column->MSMS_Detector Data_Analysis_UV Data Analysis (Chromatogram Peak Area) UV_Detector->Data_Analysis_UV Data_Analysis_MSMS Data Analysis (MRM Transitions) MSMS_Detector->Data_Analysis_MSMS

Fig. 1: General experimental workflow for thiophanate-methyl analysis.

Performance Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key performance parameters based on published experimental data.

Table 1: Sensitivity and Linearity

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.003 - 0.35 mg/kg[1][2]0.067 - 0.67 µg/kg[3]
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg[1][4]0.01 - 0.05 µg/L[5]
Linearity (R²) ≥ 0.99≥ 0.99[3]

Table 2: Accuracy and Precision

ParameterHPLC-UVLC-MS/MS
Recovery (%) 85 - 106%[1][6]71.4 - 110.6%[3][7]
Precision (RSD) < 10%[2]< 15%[3][8]

From the data, it is evident that LC-MS/MS offers significantly lower limits of detection and quantification, making it the superior choice for trace-level analysis. Both methods demonstrate excellent linearity and precision, with recovery rates falling within acceptable ranges for analytical methods.

Logical Relationship and Key Differentiators

The fundamental difference between the two techniques lies in their detection mechanism, which dictates their suitability for different applications.

Logical_Comparison cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS Principle_UV Principle: UV Absorbance Selectivity_UV Selectivity: Lower Principle_UV->Selectivity_UV Sensitivity_UV Sensitivity: Moderate (mg/kg level) Selectivity_UV->Sensitivity_UV Matrix_UV Matrix Effect: Higher Susceptibility Sensitivity_UV->Matrix_UV Cost_UV Cost: Lower Matrix_UV->Cost_UV Application_UV Application: Routine QC, High Concentration Samples Cost_UV->Application_UV Principle_MS Principle: Mass-to-Charge Ratio Selectivity_MS Selectivity: Very High (MRM) Principle_MS->Selectivity_MS Sensitivity_MS Sensitivity: Very High (µg/kg - ng/kg level) Selectivity_MS->Sensitivity_MS Matrix_MS Matrix Effect: Lower Susceptibility Sensitivity_MS->Matrix_MS Cost_MS Cost: Higher Matrix_MS->Cost_MS Application_MS Application: Trace Residue Analysis, Complex Matrices, Confirmatory Analysis Cost_MS->Application_MS Thiophanate_Methyl Thiophanate-Methyl Detection Thiophanate_Methyl->Principle_UV Thiophanate_Methyl->Principle_MS

Fig. 2: Key differentiators between HPLC-UV and LC-MS/MS.

Detailed Experimental Protocols

Representative HPLC-UV Method

This protocol is a generalized representation based on common practices.

  • Sample Preparation (QuEChERS Method) :

    • Homogenize 10 g of the sample with 10 mL of acetonitrile.

    • Add partitioning salts (e.g., magnesium sulfate, sodium chloride).

    • Centrifuge the mixture and collect the supernatant.

    • Perform dispersive solid-phase extraction (dSPE) for cleanup using primary secondary amine (PSA) sorbent.

    • Filter the final extract before injection.[1]

  • Chromatographic Conditions :

    • Column : C18 (e.g., 150 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase : Isocratic or gradient elution with a mixture of acetonitrile and water, sometimes with methanol.[1][9]

    • Flow Rate : 0.7 - 1.0 mL/min.[1][9]

    • Injection Volume : 20 µL.[1]

    • UV Detection Wavelength : 230 nm.[1]

Representative LC-MS/MS Method

This protocol is a generalized representation based on common practices.

  • Sample Preparation : The QuEChERS method, as described for HPLC-UV, is also a common and effective sample preparation technique for LC-MS/MS analysis of thiophanate-methyl.[3]

  • Chromatographic Conditions :

    • Column : C18 (e.g., 75 mm x 4.6 mm, 3.5 µm).[5]

    • Mobile Phase : Gradient elution with water and acetonitrile or methanol, often with additives like formic acid to improve ionization.

    • Flow Rate : Typically in the range of 0.2 - 0.5 mL/min.

    • Injection Volume : 5 - 10 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions : Specific precursor-to-product ion transitions for thiophanate-methyl and its main metabolite, carbendazim, are monitored for quantification and confirmation.

Conclusion

Both HPLC-UV and LC-MS/MS are robust and reliable techniques for the determination of thiophanate-methyl.

  • HPLC-UV is a cost-effective and straightforward method suitable for routine quality control and the analysis of samples with relatively high concentrations of the analyte. Its lower sensitivity and selectivity, however, make it more susceptible to matrix interferences.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for trace residue analysis, analysis of complex matrices, and for confirmatory purposes. The higher initial investment and operational complexity are its main drawbacks.

The selection of the appropriate method should be based on a careful evaluation of the specific analytical requirements, including the expected concentration range of thiophanate-methyl, the complexity of the sample matrix, and the available resources. For regulatory purposes and research requiring high sensitivity, LC-MS/MS is the preferred method. For routine screening and quality assurance where analyte levels are expected to be higher, HPLC-UV provides a viable and economical alternative.

References

Independent Laboratory Validation of Thiophanate-Methyl Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of independently validated analytical methods for the quantification of thiophanate-methyl and its primary metabolite, carbendazim. The data and protocols summarized herein are compiled from various independent laboratory validation (ILV) studies and peer-reviewed research, offering a comprehensive resource for selecting and implementing appropriate analytical techniques.

Comparative Analysis of Analytical Methods

The selection of an analytical method for thiophanate-methyl is contingent upon the matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques. The following tables summarize the performance characteristics of these methods across different sample matrices.

Table 1: Performance Characteristics of LC-MS/MS Methods
MatrixLimit of Quantification (LOQ)Fortification LevelsAverage Recovery (%)Relative Standard Deviation (RSD) (%)Citation
Drinking, Ground, and Surface Water0.05 µg/L0.05 µg/L and 0.50 µg/LNot explicitly stated, but method met SANCO/825/00 rev. 8.1 guidelines< 15%[1][2]
Tea0.010 mg/kg0.01, 0.05, and 0.25 mg/kg97.2 - 110.6< 25.0[3]
Pear≤0.02 mg/kg10 x LOQ and 50 x LOQ75.00 - 84.92≤ 5.78[4]
Cereals (Oat, Rice, Rye, Wheat)0.05 mg/kg0.002, 0.005, 0.01, and 0.05 mg/kg91 - 12221 - 56 (Reproducibility RSD)[5]
Agricultural Products0.01 mg/kgAt Maximum Residue Limits (MRLs)75.8 - 100.01.5 - 9.2[6]
Table 2: Performance Characteristics of HPLC-UV/DAD Methods
MatrixLimit of Quantification (LOQ)Fortification LevelsAverage Recovery (%)Relative Standard Deviation (RSD) (%)Citation
Natural Water (On-line SLM/MMLLE-HPLC)0.5 µg/LNot SpecifiedNot Specified< 5[7]
Apple and Strawberry0.01 mg/kg0.01, 0.1, and 1 mg/kg89.9 - 100Not Specified[8]
Air (NIOSH 5606)5 µg/mL (in solution)79.5–567 µ g/sample 89.9–100Not Specified[9]
Various Crops (Column-Switching HPLC-UV)0.05 mg/kgNot Specified86 - 995 - 18[10]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are summarized protocols from the cited studies.

LC-MS/MS for Thiophanate-Methyl and Carbendazim in Water[1][2]
  • Sample Preparation: Acidify 1.0 mL of the water sample with 10 µL of 10% formic acid in water. Vortex the sample before analysis.

  • Instrumentation: An LC-MS/MS system, such as an Applied Biosystems MDS Sciex API 5500, is used with a TurboIonspray (ESI) source in positive ion mode.

  • Chromatography: An Agilent Zorbax column (75 mm length, 4.6 mm i.d., 3.5 µm particle size) is maintained at 35°C. A gradient elution is typically employed.

  • Mass Spectrometry: The analysis is performed in MS/MS-Single Reaction Monitoring (MRM) mode. For thiophanate-methyl, the transition 343 → 151 is used for quantification, and 343 → 192 for confirmation. For carbendazim, the transition 192 → 160 is for quantification, and 192 → 132 for confirmation.

  • Quantification: External standardization is used with calibration curves constructed from standard solutions in the range of 0.01 µg/L to 1 µg/L.

UPLC-MS/MS for Thiophanate-Methyl and Carbendazim in Tea[3]
  • Sample Preparation: A dispersive solid-phase extraction (d-SPE) method is employed. The specific adsorbents evaluated include PSA, C18, and GCB.

  • Instrumentation: An ultra-high-performance liquid chromatography-tandem mass spectrometry system is used.

  • Key Consideration: The degradation of thiophanate-methyl to carbendazim during sample preparation is a critical factor. Isotope-labeled internal standards are used to correct for this degradation.

  • Quantification: Matrix effects are observed, but they are effectively calibrated using isotope internal standards. Calibration curves are established in the range of 0.002–0.5 mg/L.

HPLC-DAD for Thiophanate-Methyl in Apple and Strawberry[8]
  • Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is used for extraction. The final extract is filtered through a 0.22 µm PTFE filter.

  • Instrumentation: An Agilent 1100 series HPLC system equipped with a photodiode array detector (DAD).

  • Chromatography: A C18 column (150 mm × 4.6 mm i.d., 5 µm particle size) is used. The mobile phase consists of acetonitrile, methanol, and water (45:40:15, v/v/v) at a flow rate of 0.7 mL/min.

  • Detection: The detection wavelength is set at 230 nm. The retention time for thiophanate-methyl under these conditions is approximately 4.5 minutes.

  • Quantification: A multi-level calibration curve is generated using thiophanate-methyl standards diluted in a pure solvent.

Visualization of Validation Workflow

The following diagram illustrates a generalized workflow for the single-laboratory validation of an analytical method, based on established guidelines.

Analytical_Method_Validation_Workflow start Define Method Scope (Analyte, Matrix, Concentration Range) method_dev Method Development & Optimization start->method_dev protocol Establish Detailed Experimental Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity lod_loq LOD & LOQ protocol->lod_loq accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Reproducibility) protocol->precision ruggedness Ruggedness protocol->ruggedness documentation Complete Validation Report & Standard Operating Procedure (SOP) ruggedness->documentation end Method Implementation for Routine Analysis documentation->end

Caption: General workflow for analytical method validation.

This guide serves as a starting point for researchers to compare and select the most suitable analytical method for their specific needs in the analysis of thiophanate-methyl. It is imperative to perform in-house validation to ensure the chosen method meets the laboratory's specific requirements and the regulatory standards for the intended application.

References

Evaluating the Performance of Thiophanate-methyl-d6 Across Diverse Sample Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Thiophanate-methyl-d6, a deuterated internal standard, for the quantitative analysis of the fungicide Thiophanate-methyl across various sample matrices. By leveraging stable isotope dilution, this compound offers a robust solution to mitigate challenges such as matrix effects and analyte degradation during sample preparation and analysis. This document presents supporting experimental data, detailed methodologies, and visual workflows to objectively compare its performance with traditional analytical approaches.

Overcoming Analytical Challenges with Isotope Dilution

Accurate quantification of pesticide residues like Thiophanate-methyl in complex matrices such as food, soil, and water is often hampered by matrix-induced signal suppression or enhancement and the potential for analyte degradation during sample processing. The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to compensate for these variations. As this compound is chemically identical to the parent compound, it co-elutes and experiences similar matrix effects and degradation, allowing for reliable correction and more accurate quantification.[1][2]

Comparative Performance Data

The following tables summarize the quantitative performance of analytical methods for Thiophanate-methyl, highlighting the utility of deuterated internal standards in achieving high accuracy and precision.

Table 1: Recovery and Precision in Various Matrices

Sample MatrixAnalytical MethodAnalyteFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
TeaUPLC-MS/MS with TM-d6 ISThiophanate-methyl0.0197.2<25[1]
TeaUPLC-MS/MS with TM-d6 ISCarbendazim (metabolite)0.01110.6<25[1]
AppleHPLCThiophanate-methyl0.0195.8-[3]
StrawberryHPLCThiophanate-methyl0.0192.7-[3]
Snap BeanHPLCThiophanate-methyl-90 ± 5-[4]
Soybean SeedHPLCThiophanate-methyl-99 ± 8-[4]
CherriesHPLCThiophanate-methyl-89 ± 7-[4]

Table 2: Matrix Effect Evaluation in Different Food Commodities

Commodity GroupRepresentative MatrixPredominant Matrix EffectCompensation StrategyReference
High Water ContentApplesStrong Signal EnhancementMatrix-Matched Calibration[5]
High Acid and Water ContentGrapesStrong Signal EnhancementMatrix-Matched Calibration[5]
High Starch/ProteinSpelt KernelsStrong Signal SuppressionMatrix-Matched Calibration[5]
High Oil ContentSunflower SeedsStrong Signal SuppressionMatrix-Matched Calibration[5]
Vegetables (general)Komatsuna, Spinach, TomatoSubstantial Ion SuppressionIsotope-Labeled Internal Standards, Matrix-Matched Calibration[2]
TeaGreen TeaDependent on AnalyteIsotope-Labeled Internal Standards[1]

Experimental Protocols

Sample Preparation for Tea using QuEChERS and Isotope Dilution UPLC-MS/MS

This protocol is adapted from a study on the simultaneous determination of Thiophanate-methyl and its metabolite Carbendazim in tea.[1]

  • Extraction:

    • Weigh 2 g of homogenized tea sample into a 50 mL centrifuge tube.

    • Add a known amount of this compound and Carbendazim-d4 internal standard solution.

    • Add 10 mL of acetonitrile.

    • Homogenize at 12,000 rpm for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1.5 mL aliquot of the supernatant.

    • Add 150 mg of anhydrous MgSO₄ and 50 mg of PSA (primary secondary amine).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for UPLC-MS/MS analysis.

Analysis of Thiophanate-methyl in Fruits by HPLC-UV

This protocol is based on a method for determining Thiophanate-methyl residues in apples and strawberries.[3]

  • Extraction:

    • Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Cleanup:

    • An aliquot of the supernatant is taken for analysis without further cleanup for this specific application.

  • HPLC Conditions:

    • Column: C18

    • Mobile Phase: Acetonitrile:Water gradient

    • Detection: UV at 230 nm

    • Injection Volume: 20 µL

Visualizing Methodologies and Pathways

To further clarify the experimental processes and the biological context of Thiophanate-methyl, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Homogenized Matrix (e.g., Tea, Fruit, Soil) add_is Spike with This compound sample->add_is Internal Standard Addition extraction Solvent Extraction (e.g., Acetonitrile) add_is->extraction Analyte & IS Co-extraction cleanup d-SPE Cleanup (PSA, MgSO4) extraction->cleanup Matrix Removal lcms UPLC-MS/MS Analysis cleanup->lcms Sample Injection quant Quantification using Isotope Dilution lcms->quant Peak Area Ratios (Analyte/IS) report Final Concentration Report quant->report Accurate Results

Caption: Workflow for the analysis of Thiophanate-methyl using a deuterated internal standard.

signaling_pathway tm Thiophanate-methyl plant Plant Absorption & Metabolism tm->plant carbendazim Carbendazim (MBC) (Active Metabolite) plant->carbendazim Conversion tubulin β-tubulin Subunits carbendazim->tubulin Binds to inhibition Inhibition carbendazim->inhibition microtubule Microtubule Assembly tubulin->microtubule mitosis Fungal Mitosis microtubule->mitosis disruption Disruption mitosis->disruption inhibition->microtubule Inhibits Assembly disruption->mitosis Disrupted

Caption: Mode of action of Thiophanate-methyl in fungi.

Conclusion

The data strongly supports the use of this compound as an internal standard for the accurate and precise quantification of Thiophanate-methyl in a variety of complex sample matrices. The ability of the deuterated standard to compensate for matrix effects and procedural losses, which are significant challenges in residue analysis, makes it an invaluable tool for researchers and analytical scientists. The provided protocols and workflows offer a foundation for the development and validation of robust analytical methods, ensuring data reliability in regulatory compliance, environmental monitoring, and food safety applications.

References

A Comparative Guide to Internal Standards for Pesticide Residue Analysis: Focus on Thiophanate-methyl-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pesticide residues is paramount. The use of internal standards in chromatographic methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a cornerstone of achieving reliable results. This guide provides a comprehensive comparison of Thiophanate-methyl-d6 with other commonly used isotopically labeled internal standards for pesticide analysis, supported by experimental data and detailed protocols.

The ideal internal standard co-elutes with the target analyte and exhibits similar ionization and extraction behavior, thus effectively compensating for variations in sample preparation and matrix effects. Isotopically labeled standards are considered the gold standard for this purpose due to their chemical similarity to the native analyte.

Performance Comparison of Internal Standards

This section details the performance of this compound and other selected deuterated internal standards—Carbendazim-d4, Tebuconazole-d6, and Boscalid-d4—in terms of recovery, matrix effect, linearity, and limits of quantification (LOQ). The data presented is a synthesis of findings from various studies employing QuEChERS extraction and LC-MS/MS analysis in diverse food matrices.

Data Summary
Internal StandardAnalyte(s)MatrixRecovery (%)Matrix Effect (%)Linearity (R²)LOQ (µg/kg)
This compound Thiophanate-methylTea97.2 - 110.6-3.8 to 4.5> 0.99810
Carbendazim-d4 CarbendazimTea95.0 - 103.7-5.0 to 3.7> 0.99910
Tebuconazole-d6 TebuconazoleWheat85 - 115Not specified> 0.9910
Grape83.2 - 105.4Not specified> 0.99100
Boscalid-d4 BoscalidBlueberry98 - 104Not specified> 0.994.42
Persimmon89.2 - 103.1Not specified> 0.99Not specified

Note: The performance of internal standards can vary depending on the specific matrix, analyte concentration, and analytical instrumentation. The data above is intended to provide a comparative overview based on available literature.

Key Performance Insights

This compound has demonstrated excellent performance for the analysis of Thiophanate-methyl and its primary metabolite, Carbendazim. Studies have shown that it effectively compensates for matrix effects in complex matrices like tea, leading to high accuracy and precision. Its structural similarity to the analyte of interest ensures that it behaves almost identically during extraction and ionization.

Carbendazim-d4 is another highly effective internal standard, particularly for the analysis of Carbendazim, which can be present as a metabolite of Thiophanate-methyl or as a pesticide itself. Its performance is comparable to that of this compound for its target analyte.

Tebuconazole-d6 is a widely used internal standard for the analysis of triazole fungicides. It has shown good recovery and linearity in various matrices. While not a direct structural analogue for non-triazole pesticides, its utility in multi-residue methods for a specific class of compounds is well-established.

Boscalid-d4 is a suitable internal standard for the analysis of the fungicide Boscalid. It has demonstrated high recovery rates in challenging fruit matrices.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are representative protocols for sample preparation and analysis based on the cited studies.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction Protocol

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start Homogenized Sample (10-15g) add_water Add Water (for dry samples) start->add_water If necessary add_acetonitrile Add Acetonitrile & Internal Standard Solution add_water->add_acetonitrile shake1 Shake/Vortex (1 min) add_acetonitrile->shake1 add_salts Add QuEChERS Salts (e.g., MgSO4, NaCl, Na3Citrate, Na2HCitrate) shake1->add_salts shake2 Shake Vigorously (1 min) add_salts->shake2 centrifuge1 Centrifuge (e.g., 5 min @ 4000 rpm) shake2->centrifuge1 transfer_supernatant Transfer Aliquot of Acetonitrile Extract centrifuge1->transfer_supernatant add_dspe Add d-SPE Sorbent (e.g., PSA, C18, MgSO4) transfer_supernatant->add_dspe shake3 Vortex (30 sec) add_dspe->shake3 centrifuge2 Centrifuge (e.g., 5 min @ 4000 rpm) shake3->centrifuge2 collect_supernatant Collect Supernatant centrifuge2->collect_supernatant filter_sample Filter (0.22 µm) collect_supernatant->filter_sample lcms_analysis LC-MS/MS Analysis filter_sample->lcms_analysis Internal_Standard_Selection cluster_criteria Selection Criteria cluster_types Internal Standard Types start Define Analytical Needs (Target Analytes, Matrices) struct_sim Structural Similarity to Analyte start->struct_sim coelution Co-elution with Analyte start->coelution ion_behavior Similar Ionization Behavior start->ion_behavior stability Stability during Sample Prep start->stability availability Commercial Availability & Cost start->availability purity Isotopic & Chemical Purity start->purity isotope Isotopically Labeled (e.g., D, 13C, 15N) struct_sim->isotope Ideal structural Structural Analogue struct_sim->structural Alternative decision Select Optimal Internal Standard isotope->decision structural->decision validation Method Validation (Recovery, Matrix Effect, Linearity) decision->validation

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Thiophanate-methyl-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Thiophanate-methyl-d6, a deuterated analog of the fungicide Thiophanate-methyl. Adherence to these procedures is critical for protecting personnel and the environment.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on safety data sheets for the parent compound, Thiophanate-methyl.[1][2][3][4]

Body PartRecommended ProtectionSpecifications
Respiratory Respirator or laboratory fume hoodIn production settings, airline-supplied air is recommended. For laboratory use, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be worn where the neat chemical is handled.[1][5] A full-face respirator is advised if exposure limits are exceeded or irritation is experienced.[3]
Eyes Safety goggles or a full-face respiratorGoggles should be worn to protect against dust and splashes.[1]
Skin Impervious gloves and protective clothingChemical-resistant gloves (e.g., PVC) and a lab coat or coveralls are necessary to prevent skin contact.[1][3][6] Contaminated work clothing should not be taken home.[5]
Hands Chemical-resistant glovesGloves must be inspected before use and should satisfy EU Directive 89/686/EEC and the standard EN 374.[3]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][3]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.[1]

  • Prevent eating, drinking, and smoking in areas where the chemical is handled.[1]

Storage:

  • Keep the container tightly closed.[1]

  • Store in a cool, dry, and well-ventilated place.[3]

  • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][7]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.

  • Waste Disposal: Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[4] All waste must be handled in accordance with local, state, and federal regulations.[6] When Thiophanate-methyl is a solid waste, it may be classified under EPA hazardous waste number U409.[6]

  • Container Disposal: Do not reuse empty containers. Non-refillable containers should be triple rinsed or pressure rinsed, and then offered for recycling if available, or disposed of in a sanitary landfill.[4][8]

  • Spill Cleanup: In case of a spill, avoid raising dust.[1] For small spills, absorb with an inert material like sand or vermiculite and place in a suitable container for disposal.[4] For large spills, dike the area to prevent spreading.[4]

Emergency Procedures

SituationFirst Aid Measures
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash skin with soap and plenty of water while removing contaminated clothing.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical advice if irritation persists.[1]
Ingestion Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

Thiophanate_Methyl_d6_Handling_Workflow A 1. Risk Assessment & PPE Selection B 2. Prepare Work Area (Fume Hood) A->B C 3. Weighing & Handling of Compound B->C D 4. Experimental Procedure C->D E 5. Decontamination of Work Area & Equipment D->E H 8. Remove & Decontaminate PPE D->H End of Experiment F 6. Waste Segregation & Labeling E->F G 7. Proper Disposal of Waste F->G G->H I 9. Personal Hygiene (Hand Washing) H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.